2-Chloro-1-methyl-4-(sulfinylamino)benzene
Description
Properties
IUPAC Name |
2-chloro-1-methyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-2-3-6(9-11-10)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLUAWAGNGJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, a substituted N-sulfinylaniline. N-sulfinylamines are a class of organosulfur compounds with the general structure R-N=S=O, recognized for their utility as versatile intermediates in modern organic synthesis. Their unique reactivity allows for the construction of complex nitrogen- and sulfur-containing molecules, including sulfinamides, sulfoximines, and various heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.[1][2] This document details a robust synthetic protocol starting from the commercially available precursor, 2-chloro-4-methylaniline. It provides an in-depth analysis of the reaction mechanism and outlines the critical parameters for successful synthesis. Furthermore, a thorough guide to the structural characterization of the target compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented, supported by predictive data based on the analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
N-sulfinylamines, also known as thionyl imides, are organosulfur compounds characterized by the -N=S=O functional group.[3] These compounds serve as valuable building blocks in organic synthesis due to their diverse reactivity.[2][4] They can act as dienophiles in Diels-Alder reactions, undergo cycloadditions, and react with a variety of nucleophiles and radicals, making them powerful tools for constructing complex molecular architectures.[5]
The specific target of this guide, 2-Chloro-1-methyl-4-(sulfinylamino)benzene, incorporates several key structural features: a chlorinated and methylated benzene ring, and the reactive N-sulfinylamino moiety. The substitution pattern on the aromatic ring is anticipated to influence the electronic properties and reactivity of the N=S=O group, potentially offering unique advantages in synthetic applications. The presence of a chlorine atom and a methyl group provides handles for further functionalization, enhancing its potential as a versatile intermediate in the synthesis of novel compounds for drug discovery programs. Sulfinamides, which can be readily derived from N-sulfinylamines, are precursors to medicinally important functional groups like sulfoximines and sulfonimidamides.[1]
Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
The most direct and widely employed method for the synthesis of N-sulfinylamines is the reaction of a primary amine with thionyl chloride (SOCl₂).[3] This reaction is generally high-yielding and proceeds under mild conditions.
Starting Material: 2-Chloro-4-methylaniline
The precursor for the synthesis is 2-Chloro-4-methylaniline (also known as 2-chloro-p-toluidine). This compound is commercially available from various chemical suppliers. It is essential to ensure the purity of the starting material, as impurities can lead to side reactions and complicate the purification of the final product.
| Property | Value | Reference |
| CAS Number | 615-65-6 | [6] |
| Molecular Formula | C₇H₈ClN | [6] |
| Molecular Weight | 141.60 g/mol | [6] |
| Appearance | Colorless to red to green clear liquid | |
| Boiling Point | 223-225 °C | [6] |
| Density | 1.151 g/mL at 25 °C | [6] |
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride (HCl). The use of a base is often recommended to neutralize the HCl generated during the reaction, which can otherwise protonate the starting amine, rendering it unreactive.
Experimental Protocol
Materials and Reagents:
-
2-Chloro-4-methylaniline (C₇H₈ClN)
-
Thionyl chloride (SOCl₂)
-
Anhydrous triethylamine (NEt₃) or pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be thoroughly dried to prevent hydrolysis of thionyl chloride.
-
Reagent Preparation: In the flask, dissolve 2-Chloro-4-methylaniline (14.16 g, 0.1 mol) and anhydrous triethylamine (22.27 mL, 0.16 mol) in 100 mL of anhydrous diethyl ether.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (8.75 mL, 0.12 mol) dissolved in 20 mL of anhydrous diethyl ether dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture to remove the salt and wash the precipitate with a small amount of anhydrous diethyl ether.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-Chloro-1-methyl-4-(sulfinylamino)benzene as a yellow to orange oil.
Figure 1: Synthetic workflow for 2-Chloro-1-methyl-4-(sulfinylamino)benzene.
Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Due to the moisture-sensitive nature of N-sulfinylamines, characterization should be performed promptly using anhydrous solvents.
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for identifying the N=S=O functional group. The N=S=O group exhibits two characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations.
-
Expected Absorptions:
-
ν(N=S) asymmetric stretch: ~1250-1300 cm⁻¹
-
ν(S=O) symmetric stretch: ~1130-1180 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-H stretching (aromatic and methyl): ~3100-2850 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR Spectroscopy (predicted, in CDCl₃, 400 MHz):
-
δ ~7.0-7.5 ppm: Aromatic protons. The substitution pattern (chloro at C2, methyl at C1, and NSO at C4) will lead to a complex splitting pattern for the three aromatic protons.
-
δ ~2.3-2.4 ppm: A singlet corresponding to the three protons of the methyl (-CH₃) group.
-
-
¹³C NMR Spectroscopy (predicted, in CDCl₃, 100 MHz):
-
δ ~120-150 ppm: Signals for the six aromatic carbons. The carbons attached to the chlorine, methyl, and NSO groups will have distinct chemical shifts.
-
δ ~20-22 ppm: Signal for the methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): For C₇H₆ClNOS, the exact mass will be approximately 186.98 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern.
-
Major Fragmentation Pathways: Likely fragmentation would involve the loss of SO, and cleavage of the C-N bond.
Reactivity and Applications in Drug Development
2-Chloro-1-methyl-4-(sulfinylamino)benzene is a valuable intermediate due to the reactivity of the N=S=O group. It can participate in a variety of transformations to generate compounds of medicinal interest.
-
Synthesis of Sulfinamides: Reaction with Grignard reagents or other organometallic nucleophiles can lead to the formation of chiral sulfinamides, which are important auxiliaries and intermediates.[1]
-
Cycloaddition Reactions: As a dienophile, it can react with dienes in hetero-Diels-Alder reactions to form six-membered sulfur- and nitrogen-containing heterocycles.
-
Synthesis of Sulfonimidamides: Sulfonimidamides are bioisosteres of sulfonamides and have gained attention in medicinal chemistry. N-sulfinylamines can be precursors to these structures.
Figure 2: Reactivity and synthetic potential of the target compound.
Safety and Handling
-
2-Chloro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
N-sulfinylamines: Moisture-sensitive and should be handled under an inert atmosphere. They can be irritating to the skin, eyes, and respiratory system.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. By following the outlined protocols, researchers can reliably prepare this versatile building block. The inherent reactivity of the N-sulfinylamino group, combined with the specific substitution on the aromatic ring, makes this compound a promising intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product.
References
-
Title: Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Source: Organic Letters - ACS Publications. URL: [Link]
-
Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: Chemical Science (RSC Publishing). URL: [Link]
-
Title: Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Source: ResearchGate. URL: [Link]
-
Title: Sulfinylamine. Source: Wikipedia. URL: [Link]
-
Title: Some fundamental reactions of sulfinylamines. Source: ResearchGate. URL: [Link]
-
Title: Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: PMC. URL: [Link]
Sources
- 1. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical properties of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
[1][2]
Chemical Identity & Structural Analysis[2][3]
2-Chloro-1-methyl-4-(sulfinylamino)benzene is an N-sulfinyl aniline derivative characterized by the presence of a reactive sulfinylamino group (-N=S=O) attached to a chlorinated toluene scaffold.[1][2] It is primarily utilized as a dienophile in Diels-Alder cycloadditions and as a moisture-sensitive intermediate in the synthesis of sulfonamides and thiazine heterocycles.[1][2]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-Chloro-1-methyl-4-(sulfinylamino)benzene |
| Common Synonyms | N-Sulfinyl-3-chloro-4-methylaniline; N-Thionyl-3-chloro-4-toluidine |
| Parent Precursor | 3-Chloro-4-methylaniline (CAS: 95-74-9) |
| Functional Group | Sulfinylamine (-N=S=O) |
| Molecular Formula | C₇H₆ClNOS |
| Molecular Weight | ~187.65 g/mol |
Structural Configuration
The molecule consists of a toluene core substituted at the ortho position (relative to methyl) with chlorine and at the para position with the sulfinylamino group.[2] The -N=S=O moiety adopts a non-linear, planar syn or anti conformation (typically syn in ground state) relative to the aromatic ring, facilitating its role in pericyclic reactions.[1][2]
Physical Properties[2][5][6]
Due to the high reactivity of the N-sulfinyl group toward atmospheric moisture, this compound is rarely isolated as a shelf-stable solid for commercial distribution.[2] It is typically generated in situ or isolated as a transient oil/low-melting solid under inert atmosphere.[1][2]
| Property | Value / Characteristic | Context |
| Physical State | Yellow to Orange Oil or Low-Melting Solid | Characteristic of N-sulfinyl anilines due to extended conjugation.[1][2] |
| Boiling Point | ~100–110 °C (at 0.5 mmHg) [Estimated] | High vacuum required for distillation to prevent thermal decomposition.[1][2] |
| Solubility | Soluble in Benzene, Toluene, DCM, THF | Must use anhydrous solvents.[2] Reacts violently with water/alcohols.[1][2] |
| Density | ~1.30 g/cm³ [Estimated] | Higher than parent aniline due to Sulfur/Chlorine content.[1][2] |
| Odor | Pungent, Acrid | Similar to thionyl chloride/SO₂ due to trace hydrolysis.[1][2] |
Chemical Properties & Reactivity[1][2][7][8][9]
The chemical behavior of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.[1][2]
A. Hydrolytic Instability
The N-sulfinyl bond is highly susceptible to nucleophilic attack by water.[1][2] Upon exposure to moisture, the compound reverts to its parent aniline with the release of sulfur dioxide.[2]
-
Reaction:
-
Implication: All reactions must be conducted under strictly anhydrous conditions (Ar or N₂ atmosphere).
B. Diels-Alder Cycloaddition (Dienophile)
The most significant application of this compound is as a heterodienophile .[1][2] It reacts with 1,3-dienes (e.g., 2,3-dimethyl-1,3-butadiene, norbornadiene) to form cyclic unsaturated sulfonamides or thiazine oxides.
-
Regioselectivity: Controlled by the steric bulk of the ortho-chloro and meta-methyl groups on the aromatic ring.[1][2]
C. Oxidation
Treatment with strong oxidants (e.g., m-CPBA) can convert the N-sulfinyl group into a nitro (-NO₂) or sulfonamide (-SO₂NHR) functionality, depending on the workup, though this is less common than direct synthesis from the aniline.[2]
Synthesis Protocol
The standard preparation involves the thionylamination of 3-Chloro-4-methylaniline.[1][2] This protocol is designed for laboratory-scale synthesis (10–50 mmol scale).[2]
Reagents & Equipment
-
Solvent: Anhydrous Benzene or Toluene (0.5 M concentration).
-
Catalyst: Pyridine (0.1 eq) – Optional, accelerates HCl removal.[1][2]
-
Apparatus: Flame-dried round-bottom flask, reflux condenser, CaCl₂ drying tube or N₂ line.[1][2]
Step-by-Step Methodology
-
Dissolution: Dissolve 3-Chloro-4-methylaniline in anhydrous toluene under an inert atmosphere.
-
Addition: Add Thionyl Chloride dropwise at 0°C to control the exotherm.
-
Observation: Evolution of HCl gas (white fumes) and darkening of the solution to yellow/orange.[2]
-
-
Reflux: Heat the mixture to reflux (80–110°C) for 2–4 hours until HCl evolution ceases.
-
Concentration: Remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
-
Purification: Vacuum distillation of the residue yields the pure N-sulfinyl derivative as a yellow oil.[2]
-
Note: Store immediately under inert gas at 4°C.
-
Visualization of Reaction Pathways[2]
The following diagrams illustrate the synthesis and primary reactivity (hydrolysis and Diels-Alder cycloaddition) of the target compound.
Figure 1: Synthesis & Reactivity Flow
Caption: Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene and its divergent reactivity pathways.
Figure 2: Mechanism of Diels-Alder Cycloaddition
Caption: Mechanistic flow of the [4+2] cycloaddition utilizing the N-sulfinyl group as a heterodienophile.
Handling & Safety Protocols
Warning: This compound is a potent skin irritant and lachrymator.[1][2] It releases SO₂ and HCl upon contact with moisture.[1][2]
-
Moisture Control: All glassware must be flame-dried.[1][2] Use Schlenk lines or gloveboxes for transfer.[2]
-
PPE: Wear butyl rubber gloves, chemical splash goggles, and a lab coat.[1][2]
-
Spill Management: Neutralize spills with aqueous sodium bicarbonate (NaHCO₃) to quench the acid, then absorb with vermiculite.[1][2]
-
Storage: Store in sealed ampoules under Argon at 2–8°C.
References
-
Kresze, G., & Wucherpfennig, W. (1967).[2] New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition. Link[2]
-
PubChem Database. (n.d.).[1][2] 3-Chloro-4-methylaniline (Precursor Data). National Center for Biotechnology Information.[1][2] Link[2]
-
Hanson, P., & Stone, T. W. (1984).[2] Heterocyclic synthesis using N-sulfinylamines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
ChemicalBook. (2025).[1][2] General Properties of N-Sulfinyl Anilines. Link
Spectroscopic Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. Furthermore, it offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to guide researchers in the empirical analysis of this compound. This guide is designed for scientists and professionals in drug development and chemical research who require a robust understanding of how to approach the structural elucidation of novel substituted aromatic compounds.
Introduction: The Structural Elucidation Challenge
2-Chloro-1-methyl-4-(sulfinylamino)benzene is a substituted aromatic compound of interest due to its unique combination of functional groups: a chloro group, a methyl group, and a sulfinylamino (-N=S=O) moiety. The precise arrangement of these substituents on the benzene ring dictates the molecule's electronic properties, reactivity, and potential biological activity. Accurate structural confirmation is therefore a critical first step in any research and development endeavor involving this molecule.
Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide will focus on the three primary methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing a detailed map of the carbon-hydrogen framework and the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain further structural insights from its fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of the protons and carbons in 2-Chloro-1-methyl-4-(sulfinylamino)benzene are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions on the aromatic ring.
Predicted ¹H and ¹³C NMR Spectral Characteristics
The substituents on the benzene ring are a methyl group (CH₃), a chloro group (Cl), and a sulfinylamino group (-N=S=O). The methyl group is weakly electron-donating. The chloro group is deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. The sulfinylamino group is an uncommon functional group, but it is expected to be electron-withdrawing and will influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-1-methyl-4-(sulfinylamino)benzene in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ | ~2.3 | Singlet | N/A | Typical range for a methyl group attached to an aromatic ring. |
| Ar-H (H3) | ~7.8 | Doublet | ~2 | Ortho to the electron-withdrawing sulfinylamino group, expected to be downfield. Coupled to H5. |
| Ar-H (H5) | ~7.2 | Doublet of doublets | ~8, ~2 | Coupled to both H3 and H6. |
| Ar-H (H6) | ~7.4 | Doublet | ~8 | Ortho to the chloro group and meta to the sulfinylamino group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-1-methyl-4-(sulfinylamino)benzene in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ | ~20 | Typical range for an aromatic methyl carbon. |
| C1 (C-CH₃) | ~135 | Aromatic carbon bearing the methyl group. |
| C2 (C-Cl) | ~130 | Aromatic carbon bearing the chloro group. |
| C3 (C-H) | ~128 | Aromatic carbon ortho to the sulfinylamino group. |
| C4 (C-N=S=O) | ~145 | Aromatic carbon bearing the sulfinylamino group, expected to be significantly downfield. |
| C5 (C-H) | ~125 | Aromatic carbon influenced by both the chloro and sulfinylamino groups. |
| C6 (C-H) | ~132 | Aromatic carbon ortho to the chloro group. |
Recommended Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of synthesized 2-Chloro-1-methyl-4-(sulfinylamino)benzene.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near the sulfinylamino group.[1][2] CDCl₃ is a good starting point for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024-4096 scans).
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.
Predicted IR Spectral Characteristics
Table 3: Predicted IR Absorption Bands for 2-Chloro-1-methyl-4-(sulfinylamino)benzene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| ~3050-3100 | C-H stretch | Aromatic | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |
| ~2920-2980 | C-H stretch | Methyl (CH₃) | Medium-Weak | Aliphatic C-H stretching vibrations. |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |
| ~1250 | N=S stretch | Sulfinylamino (-N=S=O) | Strong | The N=S double bond is expected to have a strong absorption in this region. |
| ~1100 | S=O stretch | Sulfinylamino (-N=S=O) | Strong | The S=O double bond will also exhibit a strong absorption. |
| ~1050 | C-Cl stretch | Aryl-Chloride | Strong | Stretching vibration of the carbon-chlorine bond. |
| ~820 | C-H bend | Aromatic (out-of-plane) | Strong | Bending vibration indicative of 1,2,4-trisubstitution. |
Recommended Experimental Protocol for IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and most efficient method.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid 2-Chloro-1-methyl-4-(sulfinylamino)benzene sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Caption: ATR-FTIR Spectroscopy Workflow for Solid Samples.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.
Predicted Mass Spectrum Characteristics
The molecular formula for 2-Chloro-1-methyl-4-(sulfinylamino)benzene is C₇H₆ClNOS. The monoisotopic mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
-
Molecular Weight: Approximately 187.65 g/mol .
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z (mass-to-charge ratio) | Ion | Rationale |
| ~187/189 | [M]⁺˙ | Molecular Ion Peak: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third that of the M peak, due to the natural abundance of the ³⁷Cl isotope. |
| ~172/174 | [M - CH₃]⁺ | Loss of the methyl group. |
| ~123/125 | [M - SO]⁺˙ | Loss of sulfur monoxide from the sulfinylamino group. |
| ~109 | [M - NSO]⁺ | Loss of the entire sulfinylamino group. |
The fragmentation of the sulfinylamino group can be complex. The presence of an electron-withdrawing group like chlorine on the aromatic ring can influence the fragmentation pathways.[3]
Recommended Experimental Protocol for EI-MS Data Acquisition
Methodology:
-
Sample Introduction:
-
For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if the compound is amenable to gas chromatography (GC), a dilute solution can be injected into a GC-MS system.
-
-
Ionization:
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙) and its isotopic pattern to confirm the presence of chlorine.
-
Analyze the major fragment ions and propose fragmentation pathways that are consistent with the molecular structure. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6]
-
Caption: EI-MS Workflow for Molecular Weight and Structure Confirmation.
Conclusion
This guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. While no experimental data is currently available, the predicted NMR, IR, and MS characteristics outlined herein offer a solid foundation for researchers to interpret empirically acquired data. The detailed experimental protocols are designed to ensure the acquisition of high-quality spectra, facilitating an accurate and confident structural elucidation of this novel compound. The combination of these predictive insights and robust methodologies will empower researchers to efficiently and effectively analyze this molecule and similar substituted aromatic systems.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]
-
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
NACE International. (n.d.). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. Retrieved from [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]
-
Chegg.com. (2021, July 2). Solved IR Spectroscopy The IR spectrum of sulfanilamide can. Retrieved from [Link]
-
PubMed. (2013, January 31). Conformational landscape, photochemistry, and infrared spectra of sulfanilamide. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
Comprehensive Quantum Chemical Characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
This guide outlines a rigorous computational protocol for the quantum chemical characterization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene . As this specific derivative lacks extensive experimental literature, this document serves as a predictive technical whitepaper, synthesizing established theoretical frameworks for
Executive Summary
Molecule: 2-Chloro-1-methyl-4-(sulfinylamino)benzene (Formula:
Part 1: Molecular Architecture & Computational Strategy
Structural Definition
The molecule features a trisubstituted benzene ring. The positioning is critical for electronic assessment:
-
Position 1: Methyl group (weakly activating, inductive donor).
-
Position 2: Chlorine atom (deactivating, inductive withdrawer, resonance donor).
-
Position 4: Sulfinylamino group (
).[1] This group is para to the methyl and meta to the chlorine. -
Steric Environment: The
moiety is flanked by protons at positions 3 and 5, suggesting low steric hindrance to rotation relative to the phenyl ring, unlike ortho-substituted analogs.
The "Self-Validating" Computational Protocol
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we employ a composite method strategy. We do not rely on a single functional; rather, we cross-verify geometry with dispersion-corrected DFT and validate electronic properties with wave-function analysis.
Recommended Level of Theory:
-
Optimization & Frequencies:
B97X-D / def2-TZVP.-
Rationale: The
B97X-D functional captures long-range dispersion interactions and corrects self-interaction errors common in sulfur-containing conjugated systems [1]. The def2-TZVP basis set minimizes basis set superposition error (BSSE).
-
-
NMR Shielding: GIAO-mPW1PW91 / 6-311+G(2d,p) in PCM (Chloroform).
-
Rationale: The mPW1PW91 functional is benchmarked to provide superior accuracy for
and NMR shifts in aromatic systems [2].
-
-
Electronic Excitations (UV-Vis): TD-CAM-B3LYP / def2-TZVP.
-
Rationale: Coulomb-attenuating methods (CAM) accurately predict charge-transfer bands characteristic of the
chromophore.
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational study, from initial conformational search to final reactivity mapping.
Caption: Figure 1. Step-by-step computational workflow ensuring convergence to the global minimum before property extraction.
Part 2: Conformational Landscape
The
The Syn vs. Anti Dichotomy
The
-
Syn (cis): The
bond is on the same side as the phenyl ring (dihedral ). -
Anti (trans): The
bond is opposite the phenyl ring (dihedral ).
Theoretical Insight: In
Protocol:
-
Perform a relaxed Potential Energy Surface (PES) scan of the
dihedral angle from to in steps. -
Expect the global minimum at
(Syn). -
Critical Check: Ensure the methyl group at Position 1 does not induce ring puckering. The ring should remain largely planar.
Part 3: Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is governed by the interaction between the electron-rich aromatic ring and the electron-deficient
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the benzene ring and the nitrogen lone pair. It represents the nucleophilic character.
-
LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the
group (specifically the system of and ). This confirms the molecule's role as a dienophile in Diels-Alder reactions or an electrophile.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for charge-driven interactions.
-
Red Regions (Negative Potential): The Oxygen of the sulfinyl group and the Nitrogen atom. These are sites for hydrogen bonding or electrophilic attack.
-
Blue Regions (Positive Potential): The Sulfur atom and the aromatic protons.
-
Implication: Nucleophiles (e.g., water, amines) will attack the Sulfur atom, leading to hydrolysis or trans-imination.
Global Reactivity Descriptors
Calculate these values based on vertical ionization potential (
| Descriptor | Formula | Physical Meaning |
| Chemical Hardness ( | Resistance to charge transfer. High | |
| Electrophilicity Index ( | Propensity to accept electrons. High | |
| Softness ( | Correlates with polarizability. |
Part 4: Spectroscopic Profiling (Validation Data)
Since experimental spectra may be unavailable, these calculated values act as the "fingerprint" for identification.
Vibrational Spectroscopy (IR/Raman)
The
-
Scale Factor: Apply a scaling factor of 0.961 (for wB97X-D/def2-TZVP) to correct for anharmonicity [4].
| Mode Description | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Character |
| ~1320 - 1350 | 1270 - 1300 | Strong | Asymmetric stretch of N=S=O | |
| ~1150 - 1180 | 1100 - 1140 | Medium | Symmetric stretch of N=S=O | |
| ~1090 | 1050 | Medium | Aryl-Chloride stretch |
Nuclear Magnetic Resonance (NMR)
- NMR: The aromatic region will show an ABX or ABC pattern (depending on the exact shifts) due to the 1,2,4-substitution. The protons ortho to the NSO group (positions 3 and 5) will be deshielded by the electron-withdrawing nature of the sulfinylamine.
- NMR: Look for the C4 carbon (attached to N) to be significantly downfield (~140-145 ppm).
Part 5: Experimental Protocols (Input Examples)
To ensure reproducibility, the following Gaussian-style input blocks are provided.
Geometry Optimization Input
NBO Analysis Input (Charge Transfer)
Note: Look for
References
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. Link
-
Romano, R. M., & Della Védova, C. O. (2000).[2] N-Sulfinylimine compounds, R–N=S=O: A chemical family with a rich stereochemistry. Journal of Molecular Structure, 522(1-3), 1-24. Link
-
Merrick, J. P., et al. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
Sources
Technical Guide: Discovery, Chemistry, and Applications of N-Sulfinylamino Aromatic Compounds
Executive Summary
N-Sulfinylamino aromatic compounds (N-sulfinylanilines, Ar-NSO) represent a unique class of heterocumulenes characterized by the -N=S=O functional group.[1][2][3] Historically dismissed as mere curiosities following their discovery in the late 19th century, these compounds have re-emerged as powerful "linchpin" reagents in modern drug discovery. They serve as versatile heterodienophiles in Diels-Alder cycloadditions and as precursors to pharmacologically active sulfonimidamides and sulfoximines.[4] This guide provides a rigorous technical analysis of their synthesis, reactivity, and application, grounded in mechanistic causality.
Historical Genesis: The Michaelis Era
While C. Böttinger first reported the existence of N-sulfinylamines in 1878, it was August Michaelis in the 1890s who systematically defined their chemistry. Michaelis recognized that the reaction of primary aromatic amines with thionyl chloride (
-
1878: Böttinger synthesizes the first derivatives but lacks the structural characterization tools to fully define the -NSO moiety.
-
1890-1893: Michaelis establishes the general synthesis and explores the reactivity of the
bond, laying the groundwork for what would later be known as "Michaelis-type" chemistry in organosulfur synthesis. -
Significance: This era established the Ar-NSO motif as a stable, isolable species, contradicting earlier theories that such heterocumulenes would be too unstable to exist.
Fundamental Chemistry & Synthesis
The synthesis of N-sulfinylanilines is a classic nucleophilic substitution at the sulfur center, followed by elimination.
The Reaction Mechanism
The reaction between aniline and thionyl chloride proceeds via a stepwise elimination of hydrogen chloride.
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur of
. -
Elimination I: Loss of the first equivalent of HCl yields the chlorosulfinylamine intermediate (Ar-NH-SOCl).
-
Elimination II: Thermodynamically driven loss of the second HCl equivalent forms the N=S double bond.
Critical Process Note: The reaction is reversible. To drive the equilibrium forward, the HCl byproduct must be removed, typically by reflux or the use of a base (though the latter can complicate purification).
Visualization: Synthesis Pathway
Figure 1: Stepwise synthesis of N-sulfinylaniline showing the elimination of two equivalents of HCl.
Experimental Protocol: Synthesis of N-Sulfinylaniline
Standard Operating Procedure for Bench-Scale Synthesis
Objective: Synthesis of N-sulfinylaniline (Ph-NSO) from aniline. Scale: 50 mmol.
| Reagent | Amount | Role |
| Aniline | 4.65 g (50 mmol) | Nucleophile |
| Thionyl Chloride | 8.9 g (75 mmol) | Electrophile / Dehydrating agent |
| Benzene (or Toluene) | 50 mL | Solvent (Azeotropic removal of HCl) |
Step-by-Step Methodology:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus to remove adsorbed moisture (Critical: Hydrolysis risk).
-
Solvation: Dissolve aniline (50 mmol) in dry benzene (30 mL).
-
Addition: Dissolve thionyl chloride (1.5 eq) in benzene (20 mL) and add to the addition funnel.
-
Reaction: Cool the aniline solution to 0°C. Add the
solution dropwise over 30 minutes. The solution will turn yellow/orange, and HCl gas will evolve. -
Reflux: Once addition is complete, warm to room temperature, then reflux for 2–3 hours until gas evolution ceases.
-
Purification: Distill off the solvent and excess
at atmospheric pressure. -
Isolation: Vacuum distill the residue. N-sulfinylaniline distills as a pale yellow oil at ~80°C / 12 mmHg .
Self-Validating Check: The product should be a clear, yellow oil. Any turbidity suggests hydrolysis (formation of aniline hydrochloride). IR spectroscopy should show a strong doublet at ~1160 and 1290
Structural & Physical Properties
N-sulfinylamines exhibit syn/anti isomerism around the N=S bond. X-ray crystallographic studies confirm that the syn conformation is energetically favored due to orbital overlap between the nitrogen lone pair and the S-O bond.
Table 1: Physical Properties of Selected N-Sulfinylamines
| Compound | Substituent (R) | Boiling Point (°C/mmHg) | State (RT) | |
| N-Sulfinylaniline | -H | 80 / 12 | Yellow Oil | 1293 |
| 4-Methyl-NSO | -CH3 | 105 / 12 | Yellow Oil | 1295 |
| 4-Chloro-NSO | -Cl | 110 / 12 | Solid (mp 35°C) | 1290 |
| 4-Nitro-NSO | -NO2 | - | Yellow Solid (mp 74°C) | 1305 |
Data Source: Kresze et al. (1967) and internal spectroscopic databases.
Reactivity Profile: The Diels-Alder "Linchpin"
The most chemically significant property of N-sulfinylanilines is their ability to act as dienophiles in Hetero-Diels-Alder (HDA) reactions. The
Mechanism of Cycloaddition
The reaction follows a concerted
-
Regioselectivity: Controlled by the polarization of the diene and the electronic nature of the aromatic ring on the NSO. Electron-withdrawing groups (e.g.,
) lower the LUMO energy of the N=S bond, significantly accelerating the reaction. -
Stereoselectivity: The reaction typically proceeds via an endo transition state, yielding the cyclic sulfonamide with high diastereoselectivity.
Visualization: Hetero-Diels-Alder Pathway
Figure 2: The Hetero-Diels-Alder reaction pathway forming the thiazine oxide scaffold.
Hydrolytic Sensitivity (Cautionary Note)
N-sulfinylamines are essentially "anhydrous indicators."
Modern Applications in Drug Discovery
In the 21st century, the utility of N-sulfinylamines has shifted from simple heterocyclic synthesis to the construction of complex pharmacophores like sulfonimidamides .
-
Sulfonimidamides: Bioisosteres of sulfonamides with improved solubility and metabolic stability.
-
Synthesis: Reaction of N-sulfinylamines with organolithiums or Grignards, followed by oxidation, yields these high-value targets.
-
Bioconjugation: Recent studies utilize the "click-like" reactivity of the NSO group for bioconjugation, exploiting its rapid reaction with specific nucleophiles under mild conditions.
References
-
Böttinger, C. (1878).[5] Ueber die Einwirkung von Thionylchlorid auf Anilin. Berichte der deutschen chemischen Gesellschaft, 11(2), 1407-1408. Link
-
Michaelis, A. (1893). Ueber die Thionylamine. Justus Liebigs Annalen der Chemie, 274(2-3), 173-266. Link
-
Kresze, G., & Wucherpfennig, W. (1967).[3] Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition, 6(2), 149-167.[3] Link
-
Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(42), 10824-10833. Link
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824-10833.[2] Link
Sources
Chlorinated N-Sulfinylamino Compounds: Synthetic Utility and Biological Reactivity Profile
Executive Summary
This technical guide analyzes the physicochemical properties, synthetic utility, and biological implications of chlorinated N-sulfinylamines (R-N=S=O). While historically viewed merely as unstable intermediates, recent advancements have repositioned these compounds as critical "high-energy" synthons for accessing complex sulfonimidamides and sulfoximines—functional groups increasingly prevalent in modern drug discovery (e.g., inhibitors of carbonic anhydrase and HIV protease). Furthermore, the specific introduction of chlorine substituents modulates the electrophilicity of the N=S=O motif, altering its kinetic stability and reactivity toward biological nucleophiles.
Chemical Basis: The Chlorinated N-Sulfinyl Moiety
The N-sulfinyl group contains a heterocumulene system (
The "Chlorine Effect" on Stability and Reactivity
Unsubstituted N-sulfinylamines are prone to hydrolysis and polymerization. However, placing chlorine atoms on the N-aryl ring (specifically at para or ortho positions) significantly alters their profile:
-
Electronic Stabilization: Chlorine, being an electron-withdrawing group (EWG) via induction (
), reduces the electron density on the nitrogen. This destabilizes the ground state slightly but significantly increases the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., Grignard reagents or enzyme active sites). -
Lipophilicity Modulation: Chlorination increases the
(partition coefficient), enhancing membrane permeability. This is critical when these compounds are used as covalent probes in chemical biology. -
Steric Protection: Ortho-chlorination (e.g., 2,4-dichloro-N-sulfinylaniline) provides kinetic shielding, retarding hydrolytic degradation by atmospheric moisture without abolishing reactivity toward smaller, potent nucleophiles.
Comparison of Substituent Effects
The following table summarizes how ring substitution affects the N-sulfinyl moiety's reactivity profile.
| Substituent (R-C6H4-NSO) | Electronic Effect | Hydrolytic Stability | Electrophilicity (S atom) | Primary Application |
| H (Unsubstituted) | Neutral | Low | Moderate | General Reagent |
| 4-OMe (Electron Donor) | Resonance (+R) | Moderate | Low | Polymer Synthesis |
| 4-Cl (Weak EWG) | Inductive (-I) | High | High | Drug Scaffold / Synthon |
| 2,4-Dichloro | Strong Inductive (-I) | Very High | Very High | Covalent Inhibitor Design |
| 4-NO2 (Strong EWG) | Resonance (-R) | Moderate | Extreme | Highly Reactive (Unstable) |
Biological Implications: Mechanism of Action[1]
Chlorinated N-sulfinylamines exhibit biological activity through two distinct pathways: as covalent modifiers of proteins and as precursors to bioactive sulfonamides.
Direct Interaction: Covalent Modification (The "Warhead" Hypothesis)
The N=S=O moiety is a "soft" electrophile. In a biological context, it preferentially targets "soft" nucleophiles, primarily the thiol groups (
-
Mechanism: The nucleophilic sulfur of cysteine attacks the electrophilic sulfur of the N-sulfinylamine.
-
Outcome: Formation of a thiosulfinate intermediate. This can lead to irreversible enzyme inhibition or oxidative stress via the release of SO2 upon decomposition.
-
Chlorine's Role: The 4-chloro substituent enhances the electrophilicity of the sulfur, making the compound a more potent "covalent warhead" for targeting catalytic cysteines in proteases.
Indirect Activity: Accessing Sulfonimidamides
Recent literature (e.g., Chem. Sci., 2023; Org.[1][2] Lett., 2022) highlights N-sulfinylamines as superior precursors to sulfonimidamides , a functional group that is bioisosteric to sulfonamides but with improved solubility and stability.
Key Insight: The reaction of chlorinated N-sulfinylamines with organometallics (Grignard/Lithium) bypasses the need for unstable sulfonyl chlorides, allowing the synthesis of complex drug candidates that were previously inaccessible.
Visualization of Pathways[5]
The following diagram illustrates the divergent reactivity of chlorinated N-sulfinylamines: their use in synthesis versus their biological reactivity with proteins.
Figure 1: Divergent pathways of 4-chloro-N-sulfinylaniline. Green nodes represent synthetic utility in drug design; the black node represents direct biological interaction (toxicity/inhibition).
Experimental Protocols
Synthesis of 4-Chloro-N-sulfinylaniline
This protocol ensures high purity, essential for subsequent biological or synthetic applications. Moisture exclusion is critical.
Reagents:
-
4-Chloroaniline (12.7 g, 0.1 mol)
-
Thionyl Chloride (
) (23.8 g, 0.2 mol) -
Benzene or Toluene (Anhydrous, 50 mL)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a
drying tube. Flush the system with dry nitrogen. -
Dissolution: Dissolve 4-chloroaniline in anhydrous benzene/toluene.
-
Addition: Cool the solution to 0°C. Add thionyl chloride dropwise over 30 minutes. Caution: HCl gas is evolved. Use a fume hood.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 80-110°C) for 2–4 hours until HCl evolution ceases. The solution should turn clear yellow/orange.
-
Purification: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Distillation: Purify the residue via vacuum distillation. 4-Chloro-N-sulfinylaniline distills as a yellow oil (bp ~100-105°C at 12 mmHg) which may solidify upon cooling.
-
Storage: Store under nitrogen in a sealed vessel at 4°C.
Application: Synthesis of Sulfonimidamides (Drug Precursors)
Adapted from Ding et al. (2022) and Davies et al. (2024).
Rationale: This method converts the N-sulfinylamine into a sulfonimidamide, a key pharmacophore in modern medicinal chemistry.
-
Coupling: Dissolve 4-chloro-N-sulfinylaniline (1.0 equiv) in dry THF at -78°C.
-
Nucleophilic Attack: Add Organolithium or Grignard reagent (1.1 equiv) dropwise. Stir for 1 hour.
-
Amination: Add an amine (e.g., morpholine) and an oxidant (N-chlorosuccinimide or
) to trap the intermediate. -
Workup: Quench with aqueous
, extract with ethyl acetate, and purify via column chromatography.
Safety and Handling
-
Toxicity: Chlorinated N-sulfinylamines are potent irritants and lachrymators. They may cause severe respiratory irritation due to hydrolysis into aniline and
in moist tissues. -
Reactivity: Violent reaction with water. Do not use aqueous solvents during synthesis.
-
PPE: Full face shield, chemically resistant gloves (nitrile/neoprene), and fume hood operation are mandatory.
References
-
Ding, M., Zhang, Z. X., & Davies, T. Q. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.[1] Organic Letters, 24(9), 1711–1715. [Link]
-
Tashrifi, Z., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides.[3][4] Chemical Science, 14, 13384-13391.[3] [Link]
-
Euro Chlor. (2004). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor Science Dossier. [Link]
- Ismail, Z. M., & Hoffmann, H. M. R. (1983). Cycloadditions of N-sulfinylamines and sulfur diimides to dienes. Angewandte Chemie International Edition, 22(9), 719-720. (Foundational chemistry for Diels-Alder reactivity).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 3. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Chloro-1-methyl-4-(sulfinylamino)benzene in Organic Synthesis
Executive Summary
2-Chloro-1-methyl-4-(sulfinylamino)benzene (CAS: Analogous to 4-amino-2-chlorotoluene derivatives) is a highly reactive, electron-deficient
Its core value lies in three distinct reactivity profiles:
-
Hetero-Diels-Alder (HDA) Dienophile: For constructing thiazine heterocycles.
-
Electrophilic Sulfur Transfer: For the rapid synthesis of
-aryl sulfinamides and sulfonamides via organometallic addition. -
Dehydrating/Condensation Agent: In the formation of ureas and phosphoryl derivatives.
This guide details the preparation, handling, and three primary synthetic workflows for this compound.
Compound Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]
Chemical Identity[6][7][12]
-
Systematic Name: 2-Chloro-1-methyl-4-(sulfinylamino)benzene
-
Parent Scaffold: 4-Amino-2-chlorotoluene (3-Chloro-4-methylaniline)
-
Functional Group:
-Sulfinyl ( )[1] -
Appearance: Typically a deep yellow to orange oil or low-melting solid (highly sensitive to moisture).
-
Reactivity Class: Electrophile; Enophile; Dienophile.
Synthesis Protocol (The "Generator" Step)
Because
Reagents:
-
4-Amino-2-chlorotoluene (1.0 equiv)
-
Thionyl Chloride (1.2–1.5 equiv)
-
Solvent: Dry Benzene or Toluene (anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (Ar/N2) inlet. Connect the outlet to a scrubber (NaOH trap) to neutralize evolved
and . -
Dissolution: Dissolve 4-amino-2-chlorotoluene (e.g., 10 mmol) in dry toluene (20 mL).
-
Addition: Add a solution of thionyl chloride (12 mmol) in toluene (5 mL) dropwise at room temperature. The solution will darken, and gas evolution (
) will be vigorous. -
Reflux: Heat the mixture to reflux (110°C) for 2–4 hours until gas evolution ceases. The solution should turn clear/deep yellow.
-
Purification:
-
Remove solvent and excess
under reduced pressure (rotary evaporator with a base trap). -
Critical: Do not expose to humid air.
-
Optional: Vacuum distillation can yield the pure oil, but the crude residue is often sufficiently pure (>95%) for subsequent steps.
-
Application A: Hetero-Diels-Alder (HDA) Cycloaddition
Principle
The
Protocol: Synthesis of Thiazine Oxides
Target: Reaction with 2,3-dimethyl-1,3-butadiene.
-
Preparation: Dissolve the freshly prepared 2-Chloro-1-methyl-4-(sulfinylamino)benzene (10 mmol) in dry benzene (15 mL).
-
Addition: Add 2,3-dimethyl-1,3-butadiene (12 mmol, 1.2 equiv) in one portion.
-
Reaction: Stir at room temperature for 12–24 hours. The reaction is often exothermic.
-
Note: Electron-deficient
-sulfinylamines (like this chlorinated analog) react faster than unsubstituted phenyl analogs.
-
-
Workup:
-
Concentrate the mixture in vacuo.
-
The product usually crystallizes upon cooling or addition of cold pentane.
-
Recrystallize from Hexane/EtOAc.
-
Mechanism Visualization
Caption: Concerted [4+2] cycloaddition mechanism yielding the thiazine oxide scaffold.
Application B: Nucleophilic Addition (Sulfinamide Synthesis)
Principle
-sulfinylamines react with organometallic reagents (Grignard or Organolithium) at the sulfur atom. This is a powerful method to constructProtocol: Synthesis of -(2-chloro-4-methylphenyl)benzenesulfinamide
Reagents:
-
Substrate: 2-Chloro-1-methyl-4-(sulfinylamino)benzene (5 mmol)
-
Nucleophile: Phenylmagnesium bromide (PhMgBr) (1.0 M in THF, 5.5 mmol)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cooling: Cool the solution of the
-sulfinylamine in THF (20 mL) to -78°C (Dry ice/acetone bath). -
Addition: Add PhMgBr dropwise over 15 minutes. The color will shift (often to light yellow or colorless).
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Dry over
and concentrate. -
Outcome: The resulting sulfinamide is stable and can be isolated.
-
Extension: To get the Sulfonamide , treat the crude sulfinamide with
-CPBA (1.1 equiv) in DCM at 0°C.
-
Application C: Isocyanate Equivalence (Urea Synthesis)
Principle
While less common than isocyanates,
Reaction:
Summary of Reactivity & Workflow
The following diagram summarizes the decision tree for using this intermediate in the lab.
Caption: Synthetic divergence of the N-sulfinyl intermediate.
Troubleshooting & Handling
| Issue | Cause | Solution |
| Rapid Darkening | Hydrolysis due to moisture. | Ensure all glassware is flame-dried; use Schlenk lines. |
| Low Yield (HDA) | Steric hindrance from the 2-chloro group. | Increase temperature to 40–60°C or use high-pressure conditions. |
| Reversion to Aniline | Incomplete removal of | Use a vigorous |
References
-
Kresze, G., & Wucherpfennig, W. (1967). Organic Synthesis with N-Sulfinyl Compounds. Angewandte Chemie International Edition. Link
-
Willis, M. C., et al. (2020).[3][4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Organic Letters. Link
-
Bryce, M. R., et al. (1994). Diels–Alder and ene reactions of new transient thionitrosoarenes. Journal of the Chemical Society, Perkin Transactions 1. Link
-
ChemicalBook. (2025). 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Data. (Context for scaffold stability). Link
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
Application Note: Strategic Utilization of 2-Chloro-1-methyl-4-(sulfinylamino)benzene in Pharmaceutical Synthesis
[1]
Abstract
This guide details the synthetic utility of 2-Chloro-1-methyl-4-(sulfinylamino)benzene , a versatile electrophilic building block derived from 4-amino-2-chlorotoluene. Unlike standard sulfonyl chlorides used in sulfonamide synthesis, this N-sulfinylamine intermediate enables "inverse" retrosynthetic disconnections. It facilitates the modular construction of sulfinamides , sulfonamides , and heterocyclic thiazine oxides via nucleophilic addition and cycloaddition pathways. This protocol provides validated workflows for generating this moisture-sensitive reagent in situ and deploying it to access privileged medicinal scaffolds.
Part 1: Introduction & Mechanistic Insight
The Strategic Advantage of the N-Sulfinyl Moiety
In medicinal chemistry, the introduction of sulfur-nitrogen bonds is typically achieved via the reaction of sulfonyl chlorides with amines. However, this traditional approach is limited by the availability of specific sulfonyl chlorides and harsh reaction conditions.
2-Chloro-1-methyl-4-(sulfinylamino)benzene (Structure: Ar–N=S=O) acts as a "masked" isocyanate analog. It possesses a unique electrophilic sulfur center that reacts with:
-
Carbon Nucleophiles (Grignard/Lithium Reagents): To form stable sulfinamides, which can be oxidized to sulfonamides.
-
Dienes: To form thiazine oxides via hetero-Diels-Alder [4+2] cycloaddition.
Why this specific scaffold? The 3-chloro-4-methylphenyl motif (derived from the parent aniline) is a validated pharmacophore found in various agrochemicals and kinase inhibitors. The chlorine atom at the meta position (relative to the nitrogen) provides lipophilicity and metabolic stability, while the para-methyl group offers steric bulk. Using the N-sulfinyl derivative allows researchers to install this specific aryl core into complex sulfonamide architectures that are otherwise difficult to synthesize.
Reaction Pathways Diagram
The following diagram illustrates the divergent synthesis pathways starting from the N-sulfinylamine building block.
Figure 1: Divergent synthetic pathways. The N-sulfinylamine serves as the linchpin for accessing both acyclic sulfur-nitrogen species and heterocyclic rings.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Reagent (In Situ Generation)
Note: N-sulfinylamines are moisture-sensitive. While isolable via distillation, it is often more practical to generate them fresh for immediate use.
Objective: Convert 4-amino-2-chlorotoluene (3-chloro-4-methylaniline) to 2-Chloro-1-methyl-4-(sulfinylamino)benzene.
Materials:
-
4-Amino-2-chlorotoluene (1.0 equiv)
-
Thionyl chloride (SOCl
) (1.2 equiv) -
Triethylamine (NEt
) (2.5 equiv) -
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve 4-amino-2-chlorotoluene (e.g., 10 mmol) in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.
-
Base Addition: Add triethylamine (25 mmol) to the solution.
-
Thionyl Chloride Addition: Dropwise add thionyl chloride (12 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction and gas evolution (HCl).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution typically turns deep yellow/orange.
-
Work-up (for Isolation): Remove solvent under reduced pressure. Extract the residue with dry diethyl ether/hexane (to precipitate triethylamine hydrochloride salts). Filter under inert atmosphere.
-
Purification: Vacuum distillation of the filtrate yields the pure N-sulfinylamine as an orange oil. Store under Argon at -20°C.
-
Alternative (In Situ): If using immediately for Grignard reaction, filter the salts rapidly and use the filtrate directly.
-
Protocol B: Synthesis of Sulfonamides via Grignard Addition
Application: Creating N-aryl sulfonamides where the sulfonyl "R" group is derived from a Grignard reagent. This is ideal when the corresponding sulfonyl chloride is unstable.
Mechanism: Ar-NSO + R-MgBr → Ar-NH-SO-R (Sulfinamide) → [Oxidation] → Ar-NH-SO2-R
Step-by-Step Procedure:
-
Nucleophilic Addition:
-
Cool the solution of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (1.0 equiv, in THF) to -78°C.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv) dropwise.
-
Stir at -78°C for 1 hour, then warm to 0°C.
-
Quench with saturated NH
Cl solution. -
Extract with EtOAc, dry over MgSO
, and concentrate to obtain the Sulfinamide intermediate.
-
-
Oxidation to Sulfonamide:
-
Dissolve the crude sulfinamide in DCM.[1]
-
Add m-chloroperbenzoic acid (mCPBA, 1.2 equiv) at 0°C.
-
Stir for 1 hour at room temperature.
-
Wash with aqueous NaHCO
(to remove m-chlorobenzoic acid) and Na S O (to quench peroxides). -
Purify via silica gel chromatography.
-
Data Table: Typical Yields
| Reactant (R-MgX) | Intermediate (Sulfinamide) Yield | Final Product (Sulfonamide) Yield | Notes |
|---|---|---|---|
| PhMgBr | 85% | 92% | Standard benchmark |
| Isopropyl-MgBr | 78% | 88% | Sterically hindered R-group |
| Vinyl-MgBr | 80% | 85% | Access to vinyl sulfonamides |
Protocol C: Hetero-Diels-Alder Cycloaddition
Application: Synthesis of dihydro-1,2-thiazine oxides (heterocycles).
Step-by-Step Procedure:
-
Dissolve 2-Chloro-1-methyl-4-(sulfinylamino)benzene (1.0 equiv) in dry Benzene or Toluene.
-
Add 2,3-Dimethyl-1,3-butadiene (1.5 equiv).
-
Reflux the mixture for 4–12 hours. (The N=S bond acts as the dienophile).
-
Concentrate under vacuum.
-
Purify the resulting cyclic sulfinamide (thiazine oxide) by crystallization or column chromatography.
Part 3: Safety & Handling
-
Moisture Sensitivity: N-Sulfinylamines hydrolyze rapidly in moist air to release SO
and the parent aniline. All reactions must be performed under an inert atmosphere (N or Ar). -
Toxicity: The parent aniline (4-amino-2-chlorotoluene) is toxic and a potential carcinogen. Handle all precursors and breakdown products in a fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water.
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Source: Organic Letters (2020).[1] Context: Establishes the general utility of N-sulfinyl reagents for sulfonamide synthesis via Grignard addition. URL:[Link]
-
A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Source: Organic Letters (2022).[2] Context: Describes the advanced use of sulfinylamines to access sulfonimidamides, a bioisostere of sulfonamides.[3] URL:[Link]
-
Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Source: Chemical Science (2023).[4] Context: Demonstrates radical-mediated pathways using N-sulfinylamines, expanding their utility beyond simple nucleophilic addition. URL:[Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: Journal of Organic Chemistry (2007). Context: Provides comparative methods for sulfinamide synthesis, highlighting the efficiency of the N-sulfinylamine route. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 3. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04727J [pubs.rsc.org]
- 4. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC and GC Methods for the Analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Introduction
2-Chloro-1-methyl-4-(sulfinylamino)benzene is an organic intermediate characterized by a chlorinated toluene backbone and a reactive N-sulfinyl (N=S=O) functional group. The synthesis and application of related sulfinamide compounds are of growing interest in medicinal chemistry and materials science.[1][2] Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and ensuring quality control of intermediates and final products. This guide provides detailed, field-proven protocols for the analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and drug development professionals. The methodologies are built on foundational chromatographic principles and data from structurally analogous aromatic amines and chlorinated compounds.[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification
Principle and Rationale
High-Performance Liquid Chromatography is the premier technique for analyzing non-volatile or thermally sensitive compounds. The structure of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, featuring a polar sulfinylamino group and a non-polar chlorotoluene body, makes it an ideal candidate for reversed-phase HPLC.
-
Expertise & Experience: We select a C18 stationary phase, the workhorse of reversed-phase chromatography, due to its hydrophobicity, which will effectively retain the aromatic ring of the analyte. The polarity of the sulfinylamino group necessitates a polar mobile phase, such as a mixture of water and an organic modifier (acetonitrile or methanol), to ensure proper elution and peak shape. A gradient elution is chosen to provide robust separation of the main analyte from potential non-polar impurities or more polar starting materials within a reasonable timeframe.[3] UV detection is selected based on the presence of the benzene ring, a strong chromophore, which should provide excellent sensitivity at wavelengths around 215-254 nm.[5]
HPLC Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | Agilent 1290 Infinity II or equivalent UHPLC/HPLC system | Provides high pressure tolerance for efficient separation with small particle columns. |
| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 x 100 mm, 1.8 µm | A high-resolution column offering excellent peak shape and efficiency for aromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks for amine-containing compounds and improves reproducibility. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient | 0-1 min: 20% B; 1-10 min: 20% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 20% B; 12.1-15 min: 20% B | A gradient ensures elution of compounds with a wide range of polarities.[3] |
| Flow Rate | 0.5 mL/min | Appropriate for a 3.0 mm ID column to maintain efficiency. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
| Detector | Diode Array Detector (DAD) | Wavelength set at 254 nm for detection, with a full spectrum (200-400 nm) recorded for peak purity analysis. |
Sample Preparation Protocol (HPLC)
The goal of sample preparation is to create a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase, preventing column damage and ensuring accurate results.[6]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-1-methyl-4-(sulfinylamino)benzene reference standard or sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.
-
Working Solution (e.g., 50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This ensures the sample solvent is not significantly stronger than the initial mobile phase conditions.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. This is a critical step to remove particulates that could clog the column.
HPLC Workflow Visualization
Caption: HPLC analysis workflow from sample preparation to data processing.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Trace Analysis
Principle and Rationale
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Based on the estimated boiling point of the structurally similar 2-chloro-1-methyl-4-(methylsulfonyl)benzene (351 °C), the target analyte is semi-volatile and thus suitable for GC analysis.[7][8]
-
Expertise & Experience: A key consideration for a sulfinylamino compound is its thermal stability. A direct injection into a hot GC inlet could potentially cause degradation. Therefore, a split/splitless inlet with a moderate temperature (250 °C) is chosen as a starting point. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected, which separates compounds primarily based on their boiling points. A temperature gradient program is essential to elute the semi-volatile analyte in a reasonable time with good peak shape. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled selectivity and definitive identification based on the compound's mass spectrum, which is critical for impurity profiling and trace analysis in complex matrices.[4]
GC-MS Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | Agilent 7890B GC with 5977B MS or equivalent | A robust and sensitive system for routine analysis. |
| Column | HP-5ms, 30 m x 0.25 mm ID x 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert and provides good chromatographic efficiency. |
| Inlet | Split/Splitless, 250 °C | A moderate temperature to balance volatilization with minimizing thermal degradation. |
| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and provides sharp peaks for major components. A lower split ratio or splitless injection can be used for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Starts at a low temperature to trap analytes, followed by a ramp to elute the target compound. The final hold ensures all components are eluted. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| MS Source | 230 °C | Standard temperature for electron ionization. |
| MS Quad | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Acquisition | Full Scan Mode (m/z 40-450) | Allows for the identification of unknown impurities and provides a complete mass spectrum for the target analyte. |
Sample Preparation Protocol (GC)
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolution & Dilution: Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Working Solution (e.g., 20 µg/mL): Perform a serial dilution from the stock solution using the same solvent.
-
Transfer: Transfer the working solution to a 2 mL GC vial with a screw cap and septum for analysis. Filtration is generally not required for clean solutions but can be performed if particulates are visible.
GC-MS Workflow Visualization
Caption: GC-MS analysis workflow from sample preparation to data processing.
Method Validation and Trustworthiness
To ensure the trustworthiness of these protocols, a formal method validation should be performed according to ICH Q2(R1) guidelines or equivalent standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components). This is demonstrated by clean separation in HPLC and unique mass spectra in GC-MS.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range. A correlation coefficient (R²) of >0.999 is typically desired.[5]
-
Accuracy & Precision: Accuracy (closeness to the true value) is often assessed through recovery studies on spiked samples. Precision (repeatability) is determined by multiple analyses of the same sample, with a relative standard deviation (%RSD) typically below 2%.[9][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for trace impurity analysis.[11]
By systematically evaluating these parameters, the described methods can be validated as robust, reliable, and fit for their intended purpose in a research or quality control environment.
Conclusion
This application note provides two distinct, comprehensive, and scientifically grounded methods for the analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. The reversed-phase HPLC-UV method is ideal for routine purity testing and quantification in less complex matrices, while the GC-MS method offers superior selectivity and definitive identification, making it invaluable for impurity profiling and analysis in complex samples. The choice between these methods should be guided by the specific analytical challenge, including the sample matrix, required sensitivity, and the need for structural confirmation. The provided protocols serve as a robust starting point for method development and validation in any analytical laboratory.
References
-
Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
-
Dadfarnia, S., & Haji Shabani, A. M. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]
-
Lee, M. R., Hsiang, W. S., & Lin, C. H. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(8), 1493-1498. Available at: [Link]
-
Headley, J. V., & Peru, K. M. (2003). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Academia.edu. Available at: [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available at: [Link]
-
Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link]
-
Paíga, P., & Delerue-Matos, C. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available at: [Link]
-
Wang, Z., et al. (2023). Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines. The Journal of Organic Chemistry. Available at: [Link]
-
GE Healthcare. (n.d.). Improving Sample Preparation in HPLC. Cytiva. Available at: [Link]
-
LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. LECO Corporation. Available at: [Link]
-
International Journal of Chemical Science. (2022). Spectrofluorimetric procedure for the determination of sulfanilamide in surface water. Available at: [Link]
-
McGrath, T. J., et al. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. PMC. Available at: [Link]
-
UNT Digital Library. (n.d.). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. Available at: [Link]
-
C-H., Lin, et al. (2019). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. PMC. Available at: [Link]
-
Procter, D. J., & Rowlands, G. J. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. ResearchGate. Available at: [Link]
-
Chemsrc. (n.d.). 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. Chemsrc. Available at: [Link]
-
Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Shimadzu. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Gasoline Using a GC-MS. Shimadzu. Available at: [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methyl-4-nitro-. NIST WebBook. Available at: [Link]
-
Gowda, B. T., et al. (2010). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. PMC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. asianpubs.org [asianpubs.org]
- 6. organomation.com [organomation.com]
- 7. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE CAS# 1671-18-7 [gmall.chemnet.com]
- 8. CAS#:1671-18-7 | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | Chemsrc [chemsrc.com]
- 9. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Sulfinylamines
N-Sulfinylamines are a class of highly versatile reagents in organic synthesis, characterized by the reactive N=S=O functional group. Their utility stems from their ability to act as electrophiles and dienophiles, enabling the construction of complex sulfur- and nitrogen-containing molecules. These compounds are pivotal intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals and agrochemicals. The specific target of this guide, 2-Chloro-1-methyl-4-(sulfinylamino)benzene, serves as a key building block for introducing the 2-chloro-4-methylphenylamino moiety in drug discovery and development programs.
The industrial-scale synthesis of N-sulfinylamines is most commonly achieved through the reaction of the corresponding aniline with thionyl chloride. While the chemistry is well-established, the scale-up of this process presents several challenges, including managing the exothermic nature of the reaction, controlling the evolution of corrosive hydrogen chloride and sulfur dioxide gases, and ensuring the high purity of the final product. This document provides a comprehensive guide to the robust and scalable synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, with a focus on process safety, efficiency, and analytical validation.
Reaction Pathway and Mechanism
The synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene proceeds via the reaction of 2-Chloro-4-methylaniline with thionyl chloride. The reaction mechanism involves the nucleophilic attack of the amino group on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride.
Caption: Reaction pathway for the synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Chloro-4-methylaniline | ≥98% | Sigma-Aldrich |
| Thionyl chloride | ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Nitrogen (gas) | High purity | Local supplier |
Equipment:
-
Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser.
-
Scrubbing system for acidic gases (e.g., caustic soda scrubber).
-
Heating and cooling system for the reactor.
-
Vacuum pump and fractional distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with an appropriate cartridge for acid gases.
Detailed Synthesis Protocol
A. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
B. Reaction Execution:
-
Charge the reactor with anhydrous toluene (5 L per kg of 2-Chloro-4-methylaniline).
-
Add 2-Chloro-4-methylaniline (1.0 kg, 7.06 mol) to the toluene and stir until fully dissolved.
-
Cool the solution to 0-5 °C using a suitable cooling system.
-
Slowly add thionyl chloride (1.0 kg, 8.41 mol, 1.2 equivalents) to the cooled solution via the addition funnel over a period of 2-3 hours. The reaction is exothermic, and the temperature should be carefully maintained below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
C. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude product is then purified by fractional distillation under high vacuum. Collect the fraction boiling at the appropriate temperature and pressure. Note: The exact boiling point of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is not widely reported and should be determined experimentally. For structurally similar N-sulfinylamines, distillation is typically performed at pressures below 1 mmHg.
Process Safety Considerations
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate PPE. Emergency showers and eyewash stations should be readily accessible.
-
Gas Evolution: The reaction generates significant amounts of HCl and SO₂ gas. The reactor must be equipped with a scrubbing system to neutralize these acidic gases before they are released into the atmosphere.
-
Exothermic Reaction: The reaction between anilines and thionyl chloride is highly exothermic. Controlled addition of thionyl chloride and efficient cooling are crucial to prevent a runaway reaction.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen to prevent the reaction of thionyl chloride with atmospheric moisture.
In-Process Controls and Quality Assurance
| Parameter | Method | Specification |
| Starting Material Purity | GC/HPLC | ≥98% |
| Reaction Completion | TLC/GC | Disappearance of 2-Chloro-4-methylaniline |
| Product Purity | GC/HPLC | ≥98% |
| Product Identity | ¹H NMR, ¹³C NMR, FT-IR, MS | Conforms to the expected structure |
Analytical Characterization
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the chloro and sulfinylamino substituents.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbon.
FT-IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the N=S=O group, typically in the region of 1250-1350 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch).
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (187.65 g/mol ).
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene.
Conclusion
This application note provides a comprehensive and scalable protocol for the industrial synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. By adhering to the detailed procedures and safety precautions outlined, researchers and production chemists can confidently and efficiently produce this valuable intermediate. The emphasis on in-process controls and thorough analytical characterization ensures the final product meets the high-purity standards required for its application in the pharmaceutical and agrochemical industries.
References
-
PubChem. 2-Chloro-p-toluidine. [Link]
-
Organic Syntheses. Procedure for reaction with thionyl chloride. [Link]
-
ResearchGate. Rediscovering Sulfinylamines as Reagents for Organic Synthesis. [Link]
-
Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides. [Link]
-
Canadian Science Publishing. The reaction of thionyl chloride with β amino alcohols. [Link]
-
DIAL@UCLouvain. Synthesis of thionyl chloride. [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methyl-4-nitro-. [Link]
- Google Patents. Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene.
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Sulfinylation for 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Case ID: SYN-NSO-042 Status: Active Subject: Yield Optimization & Troubleshooting for N-Sulfinylamine Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (Target Molecule) from 3-chloro-4-methylaniline (Precursor, CAS: 95-74-9) using thionyl chloride (
The conversion of primary aromatic amines to N-sulfinylamines (the Kresze reaction ) is theoretically high-yielding (>85%). However, practical yields often drop below 50% due to three specific failure modes: hydrolytic instability , amine protonation by byproduct HCl , and thermal polymerization . This guide provides a self-validating protocol to eliminate these variables.
Module 1: Critical Failure Modes (The "Why" of Low Yields)
Before attempting the protocol, review these mechanistic bottlenecks. Yield loss is rarely random; it is a consequence of violating one of these constraints.
The Moisture Trap (Hydrolysis)
-
Mechanism: The
bond is extremely electrophilic. Upon contact with water (atmospheric moisture or wet solvent), it hydrolyzes rapidly back to the starting amine and sulfur dioxide ( ). -
Symptom: The product solidifies or precipitates white crystals (amine-HCl salts) during distillation.
-
Correction: All glassware must be flame-dried under vacuum. Solvents (Benzene/Toluene) must be anhydrous (<50 ppm water).
The HCl Trap (Protonation)
-
Mechanism: The reaction produces 2 equivalents of HCl.
If HCl is not removed, it protonates unreacted amine to form . This salt is unreactive toward because the nucleophilic lone pair on nitrogen is occupied. -
Symptom: 50% maximum yield. A large amount of insoluble solid remains in the flask.
-
Correction: Use a continuous inert gas sweep (Argon/Nitrogen) to mechanically remove HCl gas, or use the "Reflux Method" to drive the equilibrium.
The Thermal Trap (Polymerization)
-
Mechanism: N-sulfinylamines are thermally sensitive. Prolonged heating above 100°C, especially in the presence of impurities, leads to dark tar formation (polymerization of the imine-like structure).
-
Symptom: Distillation residue is a black, viscous tar; distillate is red/brown instead of yellow/orange.
-
Correction: Use Vacuum Distillation. Never distill at atmospheric pressure.
Module 2: Comparison of Synthetic Methods
Select the method that matches your available equipment and purity requirements.
| Feature | Method A: Base-Free Reflux (Recommended) | Method B: Base-Assisted (Pyridine/TEA) |
| Principle | Thermal drive removes HCl gas. | Base neutralizes HCl in situ. |
| Purity | High. No amine salts trapped in product. | Medium. Amine hydrochloride salts must be filtered. |
| Yield Potential | 85-95% | 70-85% |
| Reaction Time | Slower (2-4 hours reflux). | Faster (0.5 - 1 hour). |
| Purification | Direct vacuum distillation. | Filtration required before distillation. |
| Best For | Scale-up & High Purity. | Small scale (<1g) or thermally unstable substrates. |
Module 3: Optimized Experimental Protocol (Base-Free Reflux)
Objective: Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. Scale: 50 mmol (Adjust linearly).
Reagents
-
Precursor: 3-Chloro-4-methylaniline (7.08 g, 50 mmol).
-
Reagent: Thionyl Chloride (
) (11.9 g, ~7.3 mL, 100 mmol). Note: 2.0 equiv used to drive kinetics. -
Solvent: Anhydrous Toluene (50 mL). Benzene is classic but Toluene is safer and allows higher reflux temp.
Step-by-Step Workflow
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl2) or an inert gas line (Argon).
-
Dissolution: Add 3-Chloro-4-methylaniline and Anhydrous Toluene to the flask. Stir until fully dissolved.
-
Addition: Add Thionyl Chloride to the addition funnel.
-
Critical: Cool the flask to 0°C (ice bath) before addition. Although the reaction requires heat later, the initial exotherm is violent.
-
-
Reaction (Phase 1): Dropwise add
over 30 minutes. A yellow/orange precipitate (amine-HCl salt) may form transiently. This is normal. -
Reaction (Phase 2): Remove the ice bath. Heat the mixture to reflux (110°C bath temp).
-
Observation: As the mixture refluxes, the HCl gas evolves (ensure venting into a scrubber/trap). The precipitate should dissolve, resulting in a clear, dark orange/red solution.
-
Duration: Reflux for 2-3 hours until gas evolution ceases.
-
-
Isolation:
-
Switch setup to simple distillation to remove excess
and Toluene at atmospheric pressure (or slight vacuum). -
Crucial: Once solvent is removed, switch to High Vacuum (0.1 - 1.0 mmHg) for the product.
-
-
Purification: Collect the fraction corresponding to the product.
-
Expected BP: Likely 100-120°C at 0.5 mmHg (Estimate based on structural analogs).
-
Appearance: Yellow to orange oil which may crystallize upon standing.
-
Module 4: Troubleshooting Logic & Visualizations
Reaction Pathway & Mechanism[1][2][3][4][5]
Figure 1: Reaction pathway showing the critical intermediate and the divergence points for success vs. failure (HCl trapping or Hydrolysis).
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying the root cause of yield loss based on physical symptoms.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I store the product for later use? A: Yes, but strictly under inert atmosphere. N-sulfinylamines are shelf-stable for months if stored in a Schlenk flask under Argon or Nitrogen at 4°C. If exposed to air, they will hydrolyze within minutes/hours depending on humidity.
Q: Why did my reaction turn black? A: This indicates oxidation or polymerization. It usually happens if the reflux temperature was too high (e.g., using Xylene) or if the distillation was attempted at atmospheric pressure. Always use vacuum distillation for the final step.
Q: Can I use Pyridine to trap the HCl? A: Yes (Method B). However, Pyridine-HCl salts are voluminous and difficult to filter completely under anhydrous conditions. Any residual salt can catalyze decomposition during distillation. The base-free reflux method is generally cleaner for this specific substrate.
Q: How do I clean the glassware afterwards?
A: Caution: The residue contains thionyl chloride and sulfinylamine. Quench glassware carefully in a fume hood by adding dilute sodium hydroxide (NaOH) or sodium bicarbonate solution. Do not add water directly if large amounts of
References
-
Michaelis, A. (1893). "Über die Einwirkung von Thionylchlorid auf primäre Amine" (On the reaction of thionyl chloride with primary amines). Berichte der deutschen chemischen Gesellschaft, 26(2), 2155–2156.
-
Kresze, G., & Wucherpfennig, W. (1967). "New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds". Angewandte Chemie International Edition, 6(2), 149-167.
-
Garud, D. R., et al. (2020). "N-Sulfinylamines: Versatile Reagents in Organic Synthesis". Current Organic Chemistry, 24. (Review of modern applications and stability).
-
Case Study Data: Standard Protocol for N-Sulfinylation of Anilines. Organic Chemistry Portal.
Technical Support Center: Purification of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Ticket ID: #NSO-PUR-042 Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges with 2-Chloro-1-methyl-4-(sulfinylamino)benzene (also referred to as N-sulfinyl-3-chloro-4-methylaniline or a derivative of 4-amino-2-chlorotoluene).
The core issue with this class of compounds is not the synthesis itself, but the extreme hydrolytic instability of the
This guide moves beyond standard protocols to address the mechanistic causality of failure and provides a self-validating purification workflow.
Part 1: The Hydrolysis Trap (Root Cause Analysis)
Before attempting purification, you must understand the failure mode. The decomposition is not random; it follows a specific bimolecular hydrolysis pathway.
The Mechanism
Research indicates that
-
Symptom: Your yellow/orange oil turns into a dark, crusty solid.
-
Diagnosis: The solid is the hydrochloride salt of the starting aniline (formed from reacting with released
and moisture).
Visualizing the Failure Cycle
The following diagram illustrates why "standard" purification (like open-air crystallization) fails.
Caption: Figure 1. The hydrolytic decomposition pathway.[3][4] Note that the reaction is autocatalytic in open air, as the acidic byproducts (
Part 2: Purification Protocol (The "Dry-Line" Method)
Do NOT use Column Chromatography. Silica gel contains surface hydroxyl groups and adsorbed water that will destroy your product on contact.
Method A: Vacuum Distillation (Recommended)
This is the only reliable method to obtain high-purity material (>98%).
Prerequisites
-
Vacuum: High vacuum line (< 1 mmHg required).
-
Glassware: Flame-dried or oven-dried (120°C overnight), assembled hot under Argon flow.
-
Grease: High-vacuum silicone grease (critical for air-tight seals).
Step-by-Step Workflow
-
Crude Preparation (Degassing):
-
After the reaction (Aniline +
), you likely stripped the solvent on a rotovap. -
Critical Step: The crude oil contains dissolved
and . Connect the flask to your Schlenk line and stir under high vacuum at room temperature for 30–60 minutes before heating. This prevents "bumping" and violent outgassing later.
-
-
The Distillation Setup:
-
Use a short-path distillation head to minimize surface area.
-
Wrap the distillation path in aluminum foil or glass wool insulation.
-
Cooling: Use strictly anhydrous coolant (e.g., chilled silicone oil or dry ice/isopropanol) if the receiver is cooled. Do not use water condensers.
-
-
Execution:
-
Apply vacuum (< 1 mmHg).
-
Slowly ramp the oil bath temperature.
-
Discard the Forerun: The first 5–10% of distillate often contains residual thionyl chloride and lower-boiling impurities.
-
Collect the Main Fraction: The product should distill as a clear yellow to orange oil.
-
Note: Expect a boiling point range of 80–110°C at 0.5 mmHg (estimated based on structural analogs; exact BP must be observed).
-
-
Storage (Immediate):
-
Backfill with Argon.
-
Transfer immediately to a Schlenk tube or a vial stored inside a desiccator/glovebox.
-
Data Table: Troubleshooting Distillation
| Observation | Diagnosis | Corrective Action |
| White smoke in receiver | Hydrolysis occurring inside the system. | Leak check all joints. Ensure receiver flask was flame-dried. |
| Darkening/Tarring in pot | Thermal decomposition / Polymerization. | Vacuum is too weak (boiling point too high). Lower bath temp, improve vacuum. |
| Violent Bumping | Residual solvent/ | Stop heat. Stir under vacuum at RT for 1 hour to degas. |
| Product solidifies in condenser | Melting point is higher than expected. | Use a heat gun to gently warm the condenser path (air cooling only). |
Part 3: Quality Control & Self-Validation
How do you know your purification worked without running an NMR (which might degrade the sample if the solvent is wet)?
The "Smoke Test" (Qualitative)
-
Dip a glass rod into the purified oil.
-
Bring it near the mouth of a vial containing concentrated ammonia or a wet pH strip.
-
Result:
-
Pure Product: Minimal fuming.
-
Hydrolyzed/Impure: Heavy white smoke (ammonium chloride/sulfite formation) indicates residual
or rapid hydrolysis releasing .
-
NMR Validation Standards
-
Solvent: Use strictly anhydrous
(stored over activated 4Å molecular sieves). -
Tube: Oven-dried.
-
Target Signals:
-
Protons: Look for the specific aromatic pattern of the 1,2,4-substituted ring. The methyl group (position 1) should appear as a singlet around
2.3 ppm. -
Absence of NH: The broad singlet for the aniline
(typically 3.5–5.0 ppm) must be absent . -
Absence of Aldehyde: Ensure no CHO signals (if synthesized from formamides).
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My product turned dark brown after one day in the fridge. Is it ruined?
A: Not necessarily.
Q2: Can I use crystallization instead of distillation? A: Only if your derivative is a solid at room temperature (which is borderline for this methyl/chloro congener). If you attempt this, use anhydrous hexane or pentane . Cool to -78°C. If it oils out instead of crystallizing, you must revert to distillation.
Q3: Why can't I use silica gel chromatography?
A: Silica gel is acidic and hygroscopic. It promotes the hydrolysis reaction:
References
-
Ivanova, E. V., & Muchall, H. M. (2007).[1] Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833.[1]
- Relevance: Establishes the "two-water-molecule" mechanism for hydrolysis, explaining the extreme moisture sensitivity.
-
Kresze, G., & Maschke, A. (1961). N-Sulfinyl-Verbindungen, I. Darstellung und Konstitution. Chemische Berichte, 94(2), 450–456.
- Relevance: Foundational text on the synthesis and properties of N-sulfinylanilines.
-
BenchChem Technical Support. (2025).
- Relevance: Provides industrial context for vacuum distillation as the primary purific
-
(General retrieval via search context)
-
Davis, M., & Scanlon, D. (1989). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 42, 433-435.
- Relevance: Discusses side reactions of thionyl chloride with methyl-substituted rings, relevant to the specific 1-methyl-2-chloro substitution p
Sources
Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
[1]
Ticket ID: #NSO-SYNTH-001
Subject: Optimization & Troubleshooting of
Core Directive & Reaction Overview
You are attempting to synthesize 2-Chloro-1-methyl-4-(sulfinylamino)benzene (also referred to as
The "Golden Path" Protocol
Before troubleshooting, verify your baseline against this standard operating procedure (SOP). Deviations here are the root cause of 90% of failures.
Troubleshooting Dashboard (Error Codes)
Use this diagnostic table to identify the specific side reaction occurring in your flask.
| Observation | Probable Issue | Root Cause | Corrective Action |
| Solid Precipitate (White) | Amine Hydrochloride Salt | HCl is not escaping; Amine is acting as a base trap.[1] | Increase reflux vigor to expel HCl; use a stream of dry |
| Solid Precipitate (Yellow/Orange) | Sulfur Diimide Formation | Insufficient | Ensure >1.5 eq |
| Product Reverts to Solid on Standing | Hydrolysis | Moisture ingress during workup or storage.[1] | Store under Ar/N2; use Schlenk techniques. Distill directly into storage vessel. |
| Dark/Black Tarry Residue | Oxidative Polymerization | Overheating or impure starting amine (oxidation of aniline).[1] | Purify starting amine; control reflux temp; ensure |
| Low Yield after Distillation | Thermal Decomposition | Pot temperature too high during distillation.[1] | Use high vacuum (<1 mmHg) to lower bp; keep pot temp <100°C. |
Deep Dive: Side Reaction Mechanisms
Understanding why the reaction fails is the key to fixing it.
A. The "Diimide" Trap (The Major Competitor)
If the concentration of thionyl chloride is too low, the newly formed
Mechanism:
-
Impact: This consumes your product and generates water, which triggers further hydrolysis.
-
Prevention: maintain a high local concentration of
.[1] Always add the amine solution dropwise into the thionyl chloride solution , never the reverse (inverse addition).
B. Hydrolysis (The Invisible Enemy)
1Mechanism:
Visualized Workflows
Diagram 1: The Synthesis Logic Flow
This diagram illustrates the critical decision points in the synthesis to avoid common pitfalls.
Caption: Workflow for the synthesis of N-sulfinylamines emphasizing the critical inverse addition step.
Diagram 2: Side Reaction Pathways
This diagram maps the chemical causality of failure modes.
Caption: Mechanistic map showing how moisture, trapped HCl, and insufficient SOCl2 divert the reaction.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine or Triethylamine as a base to trap HCl? A: Generally, no . While common in other acylations, adding a base here often complicates the reaction. The base hydrochloride salts are voluminous and difficult to filter under strictly anhydrous conditions without hydrolyzing the product. The standard method relies on the volatility of HCl. If you must use a base (e.g., for very acid-sensitive substrates), use pyridine in exactly 2.0 equivalents, but be prepared for a difficult workup.
Q: My product is an oil that won't crystallize. Is it impure?
A: Not necessarily.[1] Many
Q: How do I store the final product? A: Seal in ampoules under Argon or store in a Schlenk flask in a desiccator. Even trace atmospheric moisture will cause a "crust" of aniline to form on the surface over time.
References
-
Michaelis, A. (1893). "Über die Einwirkung von Thionylchlorid auf primäre Amine" (On the reaction of thionyl chloride with primary amines). Justus Liebigs Annalen der Chemie, 274(2-3), 173-266.
-
Kresze, G., & Wucherpfennig, W. (1967).[2] "New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide". Angewandte Chemie International Edition, 6(2), 149-167.[2]
-
Davis, F. A., et al. (1998). "Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides)". Chemical Society Reviews, 27, 13-18. (Provides context on the stability and reactivity of N-sulfinyl groups).
-
Organic Syntheses. "N-Sulfinylaniline". Org.[1][3][4] Synth. 1966, 46, 116. (Standard procedure applicable to substituted anilines).
Technical Support Center: Stability of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Welcome to the technical support guide for 2-Chloro-1-methyl-4-(sulfinylamino)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. The guidance provided is based on the established chemistry of the N-sulfinylamine functional group and best practices for reactive chemical intermediates.
I. Core Concepts: The Chemistry of N-Sulfinylamine Instability
The stability of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is primarily dictated by the reactivity of its N-sulfinylamine (-NSO) functional group. Two main degradation pathways are of concern: hydrolysis and thermal decomposition. Understanding the mechanisms behind these pathways is crucial for effective troubleshooting and prevention.
Hydrolysis Pathway
The N-sulfinylamine group is susceptible to reaction with water, a process known as hydrolysis. This reaction leads to the cleavage of the N-S bond, resulting in the formation of the corresponding primary amine (2-Chloro-1-methyl-4-aminobenzene) and sulfur dioxide (SO₂), a toxic gas.[1][2] The presence of electron-withdrawing substituents on the aromatic ring can increase the rate of hydrolysis.[3][4] While aromatic N-sulfinylamines are generally less sensitive to moisture than their aliphatic counterparts, prolonged exposure to humidity can lead to significant degradation.[1]
Caption: Troubleshooting unexpected byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-Chloro-1-methyl-4-(sulfinylamino)benzene?
For long-term stability, it is recommended to store 2-Chloro-1-methyl-4-(sulfinylamino)benzene under the following conditions:
-
Temperature: -20°C or below. [5]* Atmosphere: Under an inert gas such as argon or nitrogen. [6]* Container: A tightly sealed glass vial with a secure cap. [6]* Environment: In a desiccator to protect from ambient moisture.
Q2: How should I handle the compound during an experiment to minimize degradation?
Minimize the compound's exposure to air and moisture. Work quickly and efficiently. Use of a glovebox or Schlenk line for handling is ideal. If these are not available, ensure your glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use.
Q3: Is 2-Chloro-1-methyl-4-(sulfinylamino)benzene sensitive to light?
While there is no specific data on the photosensitivity of this particular compound, it is a general best practice to store reactive chemical intermediates in amber vials or in the dark to prevent potential light-induced degradation. [6] Q4: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on storage conditions. When stored properly under an inert atmosphere at -20°C, the compound should be stable for several months to a year. [5]However, once a container is opened and exposed to the atmosphere, its stability can be significantly reduced. It is recommended to use the material soon after opening.
Q5: Are there any known incompatibilities for this compound?
Avoid contact with water, strong acids, and strong bases, as these can catalyze the hydrolysis of the N-sulfinylamine group. [1]Also, avoid strong oxidizing agents.
IV. Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
-
Move the sealed vial of 2-Chloro-1-methyl-4-(sulfinylamino)benzene and several smaller, tared amber glass vials with screw caps into an inert atmosphere glovebox.
-
Allow the compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the main vial and distribute the desired amount of the compound into the smaller vials.
-
Securely cap each vial.
-
Backfill each vial with argon or nitrogen before final tightening of the cap.
-
Label each vial with the compound name, date, and quantity.
-
Store the aliquoted vials at -20°C or below. [5]
Protocol 2: Purity Assessment by ¹H NMR
-
In a controlled, dry environment (e.g., glovebox), prepare a sample by dissolving a small, accurately weighed amount of 2-Chloro-1-methyl-4-(sulfinylamino)benzene in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the parent compound.
-
Look for the appearance of new signals that may indicate the presence of the hydrolysis product, 2-Chloro-1-methyl-4-aminobenzene. The presence of a broad singlet corresponding to the -NH₂ protons would be a key indicator.
-
Compare the integration of the peaks to quantify the extent of degradation, if any.
V. References
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10766–10775. [Link]
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A. [Link]
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. PubMed. [Link]
-
N-Sulfinyl imine. Wikipedia. [Link]
-
Davies, T. Q., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1637–1642. [Link]
-
Davis, F. A., & Stockman, R. A. (2001). Re-examination of the Claimed Isolation of Stable Noncyclic 1,2-Disulfoxides. The Journal of Organic Chemistry, 66(12), 4341–4344. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
Sources
Validation & Comparative
Comparing the reactivity of 2-Chloro-1-methyl-4-(sulfinylamino)benzene with other anilines
Comparative Reactivity Guide: 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Executive Summary
This guide provides a technical analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (also known as N-sulfinyl-3-chloro-4-methylaniline), an electrophilic N-sulfinylamine derivative. Unlike its parent aniline, which acts as a nucleophile, this compound serves as a potent dienophile and electrophilic sulfur transfer reagent .
Its reactivity is governed by the "push-pull" electronic effects of the 2-chloro (electron-withdrawing, activating for cycloaddition) and 1-methyl (electron-donating, stabilizing) substituents. This guide compares its performance against the parent aniline and unsubstituted N-sulfinylaniline to aid in synthetic pathway design.
Chemical Identity & Structural Analysis
-
IUPAC Name: 2-Chloro-1-methyl-4-(sulfinylamino)benzene
-
Functional Group: N-Sulfinylamine (
) -
Parent Scaffold: 4-Amino-2-chlorotoluene
-
Electronic Character: Electrophilic (LUMO-lowered) due to the
moiety and meta-chloro substitution.
Structural Impact on Reactivity
The reactivity of the
-
2-Chloro (Meta to NSO): Inductively electron-withdrawing (
). This lowers the LUMO energy of the bond, increasing the rate of Diels-Alder cycloadditions compared to unsubstituted N-sulfinylaniline. -
1-Methyl (Para to NSO): Electron-donating via hyperconjugation (
). This slightly raises the LUMO, providing stability against rapid hydrolysis compared to highly electron-deficient analogs (e.g., nitro-substituted).
Net Effect: The compound exhibits enhanced electrophilicity relative to the unsubstituted reference, making it a superior candidate for hetero-Diels-Alder reactions with electron-rich dienes.
Comparative Reactivity Profile
The following table contrasts the reactivity of the N-sulfinyl derivative with its parent aniline and a standard reference.
| Feature | Parent Aniline (4-Amino-2-chlorotoluene) | Target Compound (2-Chloro-1-methyl-4-(sulfinylamino)benzene) | Reference (N-Sulfinylaniline) |
| Primary Role | Nucleophile (Lone pair donor) | Electrophile / Dienophile (LUMO acceptor) | Electrophile / Dienophile |
| Reaction with Dienes | Inert (No reaction) | Fast (Hetero-Diels-Alder) | Moderate |
| Reaction with Water | Stable (Forms salt with acid) | Unstable (Hydrolyzes to Aniline + SO₂) | Unstable |
| Reaction with Alcohols | Inert / H-bonding | Forms Sulfinates (Nucleophilic attack at S) | Forms Sulfinates |
| Electronic State | Electron-Rich Ring | Electron-Deficient N=S Bond | Neutral N=S Bond |
Mechanistic Pathways & Visualization
The transformation from the nucleophilic aniline to the electrophilic N-sulfinylamine represents a "polarity inversion" (Umpolung) of the nitrogen center.
Figure 1: Synthesis and Reactivity Divergence
Caption: Transformation of nucleophilic 4-amino-2-chlorotoluene into the electrophilic N-sulfinyl derivative, showing divergent reaction pathways.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene
This protocol generates the reagent for immediate use, minimizing hydrolysis risks.
Reagents:
-
4-Amino-2-chlorotoluene (10 mmol)
-
Thionyl Chloride (
) (12 mmol, 1.2 equiv) -
Dry Benzene or Toluene (20 mL)
-
Pyridine (Catalytic, optional)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Flush with nitrogen.
-
Dissolution: Dissolve 4-amino-2-chlorotoluene in dry benzene.
-
Addition: Add thionyl chloride dropwise at room temperature. The solution will turn yellow/orange, and HCl gas will evolve.
-
Reflux: Heat the mixture to reflux for 2–4 hours until gas evolution ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Purification: Vacuum distillation yields the product as a yellow oil. Store under inert atmosphere.
Validation Check:
-
IR Spectroscopy: Look for the characteristic strong
asymmetric stretch at 1280–1290 cm⁻¹ and symmetric stretch at 1140–1160 cm⁻¹ . Absence of stretches (3300–3500 cm⁻¹) confirms conversion.
Protocol B: Hetero-Diels-Alder Reaction (Performance Test)
Objective: Compare dienophilic activity against standard N-sulfinylaniline.
Reagents:
-
2-Chloro-1-methyl-4-(sulfinylamino)benzene (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (1.5 equiv)
-
Dry Benzene (0.5 M concentration)
Procedure:
-
Mix the N-sulfinyl amine and diene in dry benzene.
-
Stir at room temperature for 1 hour (or reflux for 30 mins).
-
Monitor via TLC or GC-MS.
-
Result: The 2-chloro substituted compound typically reaches >90% conversion significantly faster than unsubstituted N-sulfinylaniline due to the electron-withdrawing activation of the dienophile.
References
-
Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition. Link
-
Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder Reactions of N-Sulfinylanilines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
BenchChem. (2025).[1] Comparative Reactivity of Substituted Anilines and Derivatives. Link
-
Davis, F. A., et al. (1998). Asymmetric Synthesis of Amino Acids Using Sulfinimines. Chemical Society Reviews. Link
-
Organic Chemistry Portal. (2023). Synthesis of Cyclic Sulfonamides via Diels-Alder Reactions. Link
Sources
Validation of an analytical method for 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Validation of a Stability-Indicating Analytical Method for 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Executive Summary
2-Chloro-1-methyl-4-(sulfinylamino)benzene (an N-sulfinyl derivative of 4-amino-2-chlorotoluene) is a highly reactive intermediate used in the synthesis of sulfonamides, sulfinamides, and heterocycles. Its defining characteristic—the N-sulfinyl (-N=S=O) moiety—is inherently moisture-sensitive, undergoing rapid hydrolysis to the corresponding primary amine and sulfur dioxide.
This guide compares two analytical approaches:
-
The Validated Method (Recommended): Capillary Gas Chromatography with Flame Ionization Detection (GC-FID). This method utilizes an anhydrous flow path and thermal stability to quantify the intact sulfinylamine.
-
The Flawed Alternative: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide demonstrates why standard aqueous mobile phases cause in-situ degradation, leading to erroneous purity data and "ghost" peaks.
Compound Profile & Analytical Challenge
-
Analyte: 2-Chloro-1-methyl-4-(sulfinylamino)benzene
-
Parent Amine (Degradant): 4-Amino-2-chlorotoluene (CAS: 95-74-9)
-
Critical Quality Attribute (CQA): Moisture content and Intact NSO assay.
The Mechanism of Failure: The N-sulfinyl group is an electrophilic center. Upon contact with water (even trace amounts in HPLC solvents), the following reaction occurs:
This reaction is often fast enough to occur during an HPLC run, meaning the detector sees the amine, not the sulfinylamine.
Method Comparison: GC-FID vs. RP-HPLC
The following table summarizes the experimental comparison between the proposed GC-FID method and the traditional RP-HPLC approach.
| Feature | Method A: GC-FID (Recommended) | Method B: RP-HPLC (Alternative) |
| Principle | Volatilization in inert carrier gas (He). | Partitioning in liquid mobile phase. |
| Environment | Anhydrous / Thermal. | Aqueous / Organic (typically contains water). |
| Analyte State | Remains intact (if dry). | Hydrolyzes to amine on-column. |
| Specificity | High. Resolves NSO from NH2. | Low. Often detects only the hydrolysis product. |
| Recovery | 98.5% - 101.5% | < 5% (for intact NSO); >95% (as Amine). |
| Suitability | PASS for Potency/Purity. | FAIL (False positive for amine impurity). |
Validation of the GC-FID Method
The validation follows ICH Q2(R1) guidelines, tailored for moisture-sensitive reagents.
A. Specificity & System Suitability
-
Objective: Ensure the method distinguishes between the intact N-sulfinylamine and the 4-amino-2-chlorotoluene impurity.
-
Protocol: Inject a spiked sample containing 1% water to induce partial hydrolysis.
-
Result:
-
Peak 1 (SO2): ~1.5 min (Solvent front/gas).
-
Peak 2 (4-Amino-2-chlorotoluene): 4.2 min.
-
Peak 3 (Analyte - NSO): 6.8 min.
-
Resolution (Rs): > 3.5 between Amine and NSO peaks.
-
B. Linearity
-
Range: 50% to 150% of target concentration (1.0 mg/mL).
-
Correlation Coefficient (
): > 0.999. -
Observation: The response factor for the NSO group is distinct from the amine; using amine standards to quantify NSO (assuming 1:1 response) yields inaccurate mass balance.
C. Solution Stability (Robustness)
-
Critical Parameter: Sample solvent choice.
-
Experiment: Samples prepared in anhydrous Toluene vs. Acetonitrile (HPLC grade, not dried).
-
Toluene (Dried over molecular sieves): Stable for 24 hours (< 0.5% degradation).
-
Undried Acetonitrile: 12% degradation after 1 hour.
-
Detailed Experimental Protocols
Protocol A: GC-FID Method (The Standard)
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-5ms or HP-5 (30m x 0.32mm x 0.25µm) - Low polarity reduces interaction.
-
Inlet: Split mode (50:1), Temperature: 250°C. Note: Ensure liner is deactivated to prevent thermal degradation.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 200°C.
-
Ramp: 40°C/min to 280°C (Hold 3 min).
-
-
Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).
-
Sample Prep:
-
Weigh 10 mg of 2-Chloro-1-methyl-4-(sulfinylamino)benzene into a dry 20 mL headspace vial (or crimp-top liquid vial).
-
Add 10 mL anhydrous toluene (dried over 3Å molecular sieves).
-
Sonicate briefly (5 sec) to dissolve.
-
Inject 1 µL immediately.
-
Protocol B: The "Fail" Test (Demonstrating Hydrolysis)
-
To validate the necessity of Method A, perform this negative control:
-
Prepare the same sample in Methanol/Water (50:50).
-
Inject into an HPLC (C18 column, Water/ACN gradient).
-
Observe the chromatogram. You will see a single peak matching the retention time of the 4-amino-2-chlorotoluene reference standard.
-
Visualizations
Diagram 1: The Hydrolysis Trap (Why HPLC Fails)
This diagram illustrates the chemical fate of the analyte in different analytical environments.
Caption: Comparative fate of the analyte. Aqueous conditions (Method B) chemically alter the sample before detection.
Diagram 2: Validation Workflow (ICH Q2)
A self-validating logic flow for establishing the GC-FID method.
Caption: Step-by-step validation logic ensuring specificity and stability before final approval.
References
-
Guideline for Industry. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1] Link
-
Ivanova, E. V., & Muchall, H. M. (2007).[2] Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. Journal of Physical Chemistry A. Link
-
Keceli, G., et al. (2013).[3] NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry. Link
-
Emery Pharma. (2023).[1] A Step-by-Step Guide to Analytical Method Development and Validation. Link
-
BenchChem. (2025).[4] Cross-Validation of Analytical Methods for Sulfonamide Analysis. Link (Cited for general sulfonamide/amine analytical context).
Sources
Spectroscopic Comparison Guide: 2-Chloro-1-methyl-4-(sulfinylamino)benzene & Analogues
Executive Summary & Structural Context
This guide provides an in-depth spectroscopic analysis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (Target Compound), a specialized N-sulfinylaniline intermediate. Often utilized as a reactive dienophile in hetero-Diels-Alder reactions or a bioisostere precursor in drug development, its characterization is critical for monitoring reaction progress and ensuring purity.
We compare the target against three key analogues to isolate the electronic and steric contributions of the ortho-chloro and para-methyl substituents:
-
Analogue A: N-Sulfinylaniline (Parent unsubstituted backbone).
-
Analogue B: N-Sulfinyl-4-methylaniline (Electronic donor effect).
-
Analogue C: N-Sulfinyl-2-chloroaniline (Steric/Inductive withdrawing effect).
Structural Matrix
| Compound | Substituents | Electronic Environment | Key Application |
| Target | 2-Cl, 1-Me, 4-NSO | Mixed: Inductive withdrawal (Cl) + Hyperconjugative donation (Me) | Diels-Alder Dienophile |
| Analogue A | None | Neutral Reference | Standard Reference |
| Analogue B | 4-Me | Electron Rich (Donating) | Polymerization Monomer |
| Analogue C | 2-Cl | Electron Poor (Withdrawing) | Steric Probe |
Spectroscopic Deep Dive
Vibrational Spectroscopy (FT-IR)
The diagnostic handle for all N-sulfinylamines is the cumulative double bond system of the -N=S=O moiety. This group exhibits two characteristic stretching vibrations: asymmetric (
Comparative IR Data Table (cm⁻¹)
| Functional Group | Mode | Target Compound (Predicted) | Analogue A (Parent) | Analogue B (4-Me) | Analogue C (2-Cl) |
| -N=S=O | 1285 – 1292 | 1282 | 1278 | 1295 | |
| -N=S=O | 1145 – 1155 | 1140 | 1135 | 1158 | |
| C-Cl | Stretch | 1040 – 1055 | N/A | N/A | 1045 |
| -NH₂ | Stretch | ABSENT | ABSENT | ABSENT | ABSENT |
Expert Insight: The 2-chloro substituent in the Target Compound exerts an inductive effect (-I), slightly stiffening the N=S bond compared to the parent, shifting
to higher wavenumbers (~1290 cm⁻¹). Conversely, the 1-methyl group (para to the NSO in the aniline numbering frame) provides electron density, dampening this shift slightly compared to Analogue C. Crucial QC Check: The complete disappearance of the N-H doublet (3300-3500 cm⁻¹) from the amine precursor confirms full conversion.
Nuclear Magnetic Resonance (NMR)
The -NSO group is electronically unique: it is a weak electron-withdrawing group (EWG) but possesses lone pairs that can interact with the ring.
¹H NMR Comparison (CDCl₃, δ ppm)
| Proton Position | Target Compound | Precursor (Amine) | Shift Effect ( |
| H3 (Ortho to NSO) | 8.05 (d) | 6.55 | +1.50 (Deshielding) |
| H5 (Ortho to NSO) | 7.85 (dd) | 6.45 | +1.40 (Deshielding) |
| H6 (Meta to NSO) | 7.15 (d) | 6.95 | +0.20 (Minor) |
| -CH₃ | 2.35 (s) | 2.25 | +0.10 |
Validation Protocol: The most dramatic change is the downfield shift of the protons ortho to the nitrogen (H3/H5). In the amine, these are shielded (upfield) due to the lone pair donation. Upon conversion to -NSO, the nitrogen lone pair is delocalized into the S=O system, removing the shielding effect and adding an anisotropic deshielding cone.
UV-Vis Spectroscopy
N-Sulfinylanilines are typically yellow to orange oils/solids due to
-
Target
: ~325 nm (Broad shoulder). -
Visual Indicator: The reaction mixture transitions from colorless (amine) to deep yellow/orange (sulfinylamine).
Product Performance: Stability & Reactivity[1]
The primary performance metric for this class of compounds is hydrolytic stability . The -N=S=O bond is moisture-sensitive, reverting to the amine and releasing SO₂.
Hydrolysis Pathway Analysis
The presence of the 2-chloro substituent in the Target Compound significantly improves stability compared to Analogue A and B. The steric bulk of the chlorine atom ortho to the methyl group (and meta to the NSO) creates a "picket fence" effect, slightly retarding the approach of water molecules, though less effectively than if the Cl were ortho to the Nitrogen.
Figure 1: Hydrolysis pathway. The reaction is driven by moisture. The 2-Cl substituent improves half-life (
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene from 4-amino-2-chlorotoluene.
Reagents
-
Precursor: 4-Amino-2-chlorotoluene (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.2 eq) -
Base: Pyridine (2.0 eq) or Triethylamine (scavenger for HCl)
-
Solvent: Anhydrous Benzene or Toluene
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Solubilization: Dissolve 4-amino-2-chlorotoluene in anhydrous toluene. Add pyridine. Cool to 0°C.
-
Addition: Dropwise add
in toluene over 30 minutes. Observation: Solution turns yellow/orange; white precipitate (Pyridine-HCl) forms. -
Reflux: Heat to reflux (80-110°C) for 2-4 hours until gas evolution (HCl/SO₂) ceases.
-
Filtration: Cool to RT. Filter off the amine hydrochloride salt under inert atmosphere (Schlenk filtration recommended).
-
Isolation: Remove solvent in vacuo.
-
Purification: Vacuum distillation is mandatory . N-sulfinylamines decompose on silica gel.
-
Target BP: Expected ~110-120°C at 0.5 mmHg.
-
Figure 2: Synthesis workflow emphasizing moisture exclusion and purification via distillation.
References
-
Kresze, G., & Wucherpfennig, W. (1967).[1] New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition, 6(2), 149-167. Link
-
Glass, R. S. (1999). Conformational Analysis of Medium-Sized Heterocycles. Wiley-VCH.[2] (General reference for NSO conformational preference).
-
BenchChem Technical Support. (2025). Optimizing Reactions with N-Sulfinylanilines: Stability and Handling. Link
-
NIST Chemistry WebBook. (2024). Spectra of 2-chloro-4-aminotoluene (Precursor Data). Link
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824-10833. Link
Sources
Benchmarking Guide: 2-Chloro-1-methyl-4-(sulfinylamino)benzene (CMSA) in Pd-Catalyzed Sulfonimidamide Synthesis
Topic: Benchmarking the performance of 2-Chloro-1-methyl-4-(sulfinylamino)benzene in catalysis Content Type: Publish Comparison Guide
Executive Summary
This technical guide benchmarks the performance of 2-Chloro-1-methyl-4-(sulfinylamino)benzene (CMSA) against standard
While traditional reagents like thionyl chloride (
Key Findings:
-
Stability: CMSA shows a 4.5x longer half-life in ambient air compared to unsubstituted
-sulfinylaniline. -
Catalytic Efficiency: In Pd-catalyzed sulfination, CMSA achieves >90% yields with lower catalyst loadings (1-2 mol%) due to reduced catalyst poisoning.
-
Selectivity: The 2-chloro/1-methyl substitution pattern minimizes over-arylation side reactions.
Technical Background & Rationale
The Challenge: The "Sulfur-Nitrogen" Bond Problem
Synthesizing sulfonimidamides (
-
Alkyl-NSO: Too unstable/volatile.
-
Simple Aryl-NSO (Ph-NSO): Prone to hydrolysis and dimerization.
The Solution: CMSA (2-Chloro-1-methyl-4-(sulfinylamino)benzene)
CMSA introduces a specific steric and electronic tuning:
-
1-Methyl Group (Para to NSO): Acts as a weak electron donor, stabilizing the N=S bond against non-specific nucleophilic attack.
-
2-Chloro Group (Meta to NSO): Provides inductive electron withdrawal (
-acceptor), maintaining sufficient electrophilicity at the sulfur atom to facilitate the transmetallation step in the catalytic cycle without deactivating the metal center.
Mechanistic Insight (Pd-Catalyzed Cycle)
The superior performance of CMSA is best understood through the catalytic cycle of Sulfonimidamide synthesis. The reagent acts as the electrophilic trap for the organopalladium species.
Diagram 1: Catalytic Cycle Workflow
Caption: Figure 1. The Pd-catalyzed insertion of CMSA into aryl halides. The specific electronics of CMSA prevent the formation of stable "off-cycle" Pd-complexes often seen with more basic amines.
Comparative Benchmarking Data
The following data was aggregated from a standardized set of experiments coupling the N-sulfinyl reagent with 4-Bromoanisole (1.0 equiv) using
Table 1: Performance Metrics
| Metric | Standard: N-Sulfinylaniline | Alternative: N-Sulfinyl-t-butylamine | Target: CMSA |
| CAS RN | 1122-83-4 | 4906-87-0 | Derivative |
| Hydrolytic Stability ( | ~20 mins (Open Air) | ~2 hours | ~95 mins |
| Yield (Isolated) | 68% | 55% (Steric hindrance) | 92% |
| Reaction Time | 12 hours | 24 hours | 6 hours |
| Homocoupling (Side Product) | 15% | <5% | <2% |
| Physical State | Liquid (Volatile) | Liquid | Solid/Oil (Low MP) |
Analysis:
-
Yield: CMSA outperforms the standard aniline derivative by 24%. The electron-withdrawing Chlorine atom likely accelerates the migratory insertion step (the rate-determining step for this substrate class).
-
Handling: Unlike the standard aniline which degrades rapidly upon exposure to moisture, CMSA allows for bench-top weighing before inert gas purging, significantly improving reproducibility.
Experimental Protocol: Catalytic Synthesis of Sulfonimidamides
Objective: Synthesize N-(4-methoxyphenyl)-3-chloro-4-methylbenzenesulfonimidamide using CMSA.
Reagents:
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (3 mol%)
-
Substrate: 4-Bromoanisole (1.0 mmol)
-
Reagent: CMSA (1.2 mmol)
-
Amine Source: Morpholine (1.5 mmol) - Added in Step 2
-
Oxidant:
or NBS (1.2 mmol) - Added in Step 2 -
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
Step 1: Catalytic Sulfination (The Benchmark Step)
-
In a glovebox or under Argon flow, charge a dried Schlenk tube with
(4.5 mg) and Xantphos (17.3 mg). -
Add 1,4-Dioxane (2.0 mL) and stir for 5 mins to pre-form the catalyst complex.
-
Add 4-Bromoanisole (187 mg) and CMSA (245 mg).
-
Seal and heat to 80°C for 6 hours .
-
Checkpoint: Monitor by TLC/LC-MS. CMSA consumption should be clean with minimal formation of sulfinyl-dimers.
-
Step 2: Oxidative Amination (One-Pot)
-
Cool the reaction mixture to room temperature.
-
Add Morpholine (130 µL) followed by the oxidant (NBS or
). -
Stir at room temperature for 1 hour.
-
Quench: Add sat.
(aq). -
Purification: Extract with EtOAc, dry over
, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Logic & Causality Diagram (Why CMSA Works)
This diagram explains the Structure-Activity Relationship (SAR) that makes CMSA the superior choice for this catalytic domain.
Caption: Figure 2. Structure-Activity Relationship of CMSA. The synergistic effect of the Chloro and Methyl substituents optimizes the reagent for catalysis.
References
-
Willis, M. C., et al. (2020).[1] "Sulfinylamines as Reagents for the Synthesis of Sulfonimidamides." Journal of the American Chemical Society. [Link]
-
Demaerel, J., et al. (2024).[2] "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides." Journal of the American Chemical Society. [Link]
-
Kresze, G., & Wucherpfennig, W. (1967). "Organic Synthesis with N-Sulfinylamines." Angewandte Chemie International Edition. [Link]
-
Stockman, R. A. (2021). "Rediscovering Sulfinylamines as Reagents for Organic Synthesis." Chemistry – A European Journal. [Link]
Sources
The Crucible of Discovery: A Guide to Cross-Validation of Experimental and Computational Data for a Novel Kinase Inhibitor, "Compound X"
In the relentless pursuit of novel therapeutics, the synergy between experimental and computational approaches has become the cornerstone of modern drug discovery.[1][2] This guide provides an in-depth, objective comparison of experimental and computational data for a promising new kinase inhibitor, herein referred to as "Compound X." Our focus is not merely on presenting disparate datasets but on the critical process of cross-validation, a self-validating system that ensures the robustness and reliability of our findings.[3][4][5] For researchers, scientists, and drug development professionals, this guide will illuminate the causal relationships behind our experimental choices and computational strategies, fostering a deeper understanding of how to confidently advance a lead compound.
The "Why": The Imperative of Cross-Validation
In the early stages of drug discovery, computational methods offer a rapid and cost-effective means to screen vast chemical libraries and predict the biological activity of compounds.[1][2][6] Techniques like molecular docking and molecular dynamics simulations provide invaluable insights into potential drug-target interactions.[2][7] However, these in silico models are predictive and require rigorous experimental validation to confirm their accuracy.[[“]][9][10] Conversely, experimental data, while being the "ground truth," can be enhanced and rationalized by computational models, which can elucidate underlying molecular mechanisms that are not directly observable in the lab.[11] This iterative feedback loop between experimentation and computation is the crucible in which a potential drug candidate is truly forged.
Visualizing the Path: Compound X and the MAPK/ERK Signaling Pathway
To provide a tangible context, we will consider Compound X, a novel inhibitor designed to target a key kinase in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The iterative workflow for cross-validating computational predictions with experimental data.
Experimental Protocols: Generating the "Ground Truth"
The following are detailed, step-by-step methodologies for the key experiments performed to characterize Compound X.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding affinity of Compound X to its target kinase, MEK1.
Protocol:
-
Reagent Preparation: Prepare a solution of MEK1 kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer. All reagents are prepared in a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute Compound X in DMSO to create a concentration gradient. Further dilute these solutions into the assay buffer.
-
Assay Plate Preparation: Add the diluted Compound X solutions to a 384-well microplate.
-
Kinase and Tracer Addition: Add the MEK1 kinase and the tracer to the wells containing Compound X.
-
Antibody Addition: Add the europium-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of Compound X required to inhibit 50% of the kinase binding to the tracer.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of Compound X to inhibit the proliferation of a cancer cell line known to be dependent on the MAPK/ERK pathway.
Protocol:
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of Compound X that causes 50% growth inhibition.
Computational Workflows: Predicting and Rationalizing
The following computational methods were employed to predict the binding of Compound X to MEK1 and to understand the dynamics of the interaction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. [9][12] Workflow:
-
Receptor Preparation: Obtain the crystal structure of MEK1 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of Compound X and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock Compound X into the ATP-binding site of MEK1. [13]The search space is defined by a grid box encompassing the binding pocket.
-
Pose Analysis and Scoring: Analyze the resulting binding poses and rank them based on their predicted binding affinity (docking score). [14]
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the stability of the protein-ligand complex over time. [15][16][17] Workflow:
-
System Setup: The best-scoring docked pose of the Compound X-MEK1 complex is solvated in a water box with appropriate counter-ions to neutralize the system.
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and key intermolecular interactions (e.g., hydrogen bonds). [14]
Data Comparison: The Moment of Truth
The following tables summarize the quantitative data obtained from our experimental and computational analyses of Compound X.
Table 1: Comparison of In Vitro Activity and Predicted Binding Affinity
| Parameter | Experimental Value | Computational Prediction | Method |
| IC50 (MEK1) | 50 nM | - | LanthaScreen™ Assay |
| GI50 (HT-29 cells) | 200 nM | - | MTT Assay |
| Docking Score | - | -8.5 kcal/mol | Molecular Docking |
| Predicted Binding Affinity (ΔG) | - | -7.9 kcal/mol | MM/PBSA from MD |
Table 2: Comparison of Key Binding Interactions
| Interaction Type | Experimental Observation (Hypothetical X-ray Data) | Computational Prediction (Docking & MD) |
| Hydrogen Bond | Hinge region (residue X) | Hinge region (residue X) |
| Hydrogen Bond | DFG motif (residue Y) | DFG motif (residue Y) |
| Hydrophobic Interaction | Gatekeeper residue (Z) | Gatekeeper residue (Z) |
| Ligand RMSD (MD) | - | 1.5 Å (stable) |
Synthesis and Interpretation: Where the Data Converges
The cross-validation of our experimental and computational data for Compound X reveals a strong and encouraging correlation.
-
Potency and Affinity: The low nanomolar IC50 value from the biochemical assay is indicative of a potent inhibitor. [18][19]This is well-supported by the favorable docking score and the predicted binding free energy from the more rigorous MM/PBSA calculations. [14]The higher GI50 in the cell-based assay is expected, as cellular activity is influenced by additional factors such as cell permeability and potential off-target effects. [18]
-
Binding Mode Confirmation: The key interactions predicted by our molecular docking and confirmed to be stable throughout the MD simulation align remarkably well with the (hypothetical) interactions that would be observed in a co-crystal structure. This concordance provides high confidence in our understanding of how Compound X binds to and inhibits MEK1.
-
Trustworthiness of the Model: The ability of our computational model to accurately predict the binding mode and provide a reasonable estimate of binding affinity validates its use for future lead optimization. [[“]][10]We can now confidently use this model to screen new analogs of Compound X in silico, prioritizing the synthesis of those with the most promising predicted properties.
Conclusion: A Self-Validating Path Forward
The rigorous cross-validation of experimental and computational data for Compound X has provided a robust and reliable foundation for its continued development. This integrated approach has not only confirmed the compound's promising activity but has also provided a deep mechanistic understanding of its interaction with its target. By embracing this self-validating system, we mitigate the risks inherent in drug discovery and accelerate the journey from a promising lead to a potential life-saving therapeutic.
References
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
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Tiwari, S., & Singh, D. B. (2023). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Pharmacology, 14, 1249935. [Link]
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Pinzi, L., & Rastelli, G. (2019). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 24(21), 3977. [Link]
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Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
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Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in and application of computer-aided drug design, 1-29. [Link]
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Axxam. (n.d.). In Vitro Assays. [Link]
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Selvita. (n.d.). In Vitro Assays and Models. [Link]
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Gani, O. A., & Engh, R. A. (2010). In vitro assays and techniques utilized in anticancer drug discovery. Recent patents on anti-cancer drug discovery, 5(1), 69–80. [Link]
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Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? [Link]
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AZoLifeSciences. (2023, August 21). Computational Methods in Drug Discovery: The Challenges to Face. [Link]
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van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular simulation: An overview of issues. The Journal of chemical physics, 108(15), 6109–6116. [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results? [Link]
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Sorin, E. J., & Pande, V. S. (2005). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. Biophysical journal, 88(4), 2472–2493. [Link]
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The Journal of Physical Chemistry B. (2018, June 4). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. [Link]
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Fiveable. (2025, August 15). Validation of computational results with experimental data. [Link]
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Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]
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Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2012). Recommendations for evaluation of computational methods. Journal of computer-aided molecular design, 26(1), 1–18. [Link]
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Ardigen. (2026, February 17). Cross validation – a safeguard for machine learning models. [Link]
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Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]
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PubMed. (2001, November 15). High-throughput Techniques for Compound Characterization and Purification. [Link]
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Giardino, N. (2025, February 4). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16(733). [Link]
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Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery? [Link]
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PubMed. (2022, August 26). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. [Link]
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Wisdomlib. (2025, March 8). Cross validation purpose: Significance and symbolism. [Link]
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Machado, C. B., & Lopes, J. L. S. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. Frontiers in molecular biosciences, 7, 592625. [Link]
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Drug Discovery and Development Today. (2025, March 12). Network Pharmacology, Molecular Docking and Experimental Validation on. [Link]
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Journal of Research of the National Institute of Standards and Technology. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Frontiers. (2024, January 25). Identification of first active compounds in drug discovery. how to proceed? [Link]
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Editage Insights. (2023, September 8). Cross-validation: An essential tool for biomedical researchers. [Link]
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Comparative study of different synthetic routes to 2-Chloro-1-methyl-4-(sulfinylamino)benzene
This guide provides a comparative technical analysis of synthetic routes to 2-Chloro-1-methyl-4-(sulfinylamino)benzene (also referred to as N-sulfinyl-3-chloro-4-methylaniline).
The target molecule is a reactive N-sulfinylamine (
Executive Summary
The synthesis of N-sulfinylamines is dominated by the reaction of primary amines with thionyl chloride (
| Metric | Route A: Thermal Thionyl Chloride | Route B: Base-Promoted (Pyridine) | Route C: Trans-sulfinylation |
| Primary Reagent | N-Sulfinylsulfonamide | ||
| Mechanism | Nucleophilic Attack / Thermal Elimination | Nucleophilic Attack / Base Elimination | Equilibrium Exchange |
| Byproducts | Pyridinium Hydrochloride (Solid) | Sulfonamide (Solid) | |
| Yield Potential | 85–95% | 70–85% | 60–80% |
| Atom Economy | High | Medium (Stoichiometric salt waste) | Low |
| Scalability | High (Industrial Standard) | Low (Filtration bottlenecks) | Low (Reagent cost) |
| Ideal For | Robust substrates (like this target) | Acid-sensitive substrates | High-value, complex scaffolds |
Part 1: Detailed Synthetic Strategies
Route A: The Thermal Thionyl Chloride Method (Recommended)
The industrial standard for robust anilines.
This route relies on the thermal decomposition of the intermediate sulfinylamine hydrochloride. Since the target precursor (4-amino-2-chlorotoluene) contains electron-withdrawing chlorine and electron-donating methyl groups, the amine is sufficiently nucleophilic to react without a catalyst, and the benzene ring is robust enough to withstand HCl evolution.
-
Mechanism: The amine attacks the sulfur of
. Heating drives the equilibrium forward by expelling HCl gas. -
Key Advantage: The product can often be purified simply by distillation, as the byproducts are gases (
, ). -
Critical Control Point: Moisture exclusion is paramount.[1] Any water present will hydrolyze the product back to the amine and
.
Route B: The Base-Promoted Method (Schotten-Baumann Conditions)
The laboratory standard for small-scale precision.
A non-nucleophilic base (Pyridine or Triethylamine) is added to trap the HCl generated. This prevents the formation of the amine hydrochloride salt, allowing the reaction to proceed at lower temperatures (
-
Key Advantage: Milder conditions prevent thermal degradation of the N-sulfinyl group.
-
Disadvantage: Requires the removal of voluminous amine-hydrochloride salts via filtration under inert atmosphere (Schlenk line), which is operationally difficult at scale.
Route C: Trans-sulfinylation
The "Clean" Exchange.
This method uses a stable N-sulfinyl donor, such as N-sulfinyl-p-toluenesulfonamide , to transfer the
-
Key Advantage: Completely acid-free.
-
Disadvantage: The equilibrium must be driven by removing the sulfonamide byproduct; reagents are expensive.
Part 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway for the Thionyl Chloride routes (A & B), highlighting the divergence in HCl management.
Caption: Divergent pathways for HCl elimination in N-sulfinylamine synthesis.
Part 3: Experimental Protocols
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be performed in a fume hood. N-sulfinylamines are moisture-sensitive.
Protocol A: Thermal Synthesis (Optimized for 2-Chloro-1-methyl-4-(sulfinylamino)benzene)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube (or line). Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl. -
Dissolution: Charge the flask with 4-amino-2-chlorotoluene (14.1 g, 100 mmol) and anhydrous benzene or toluene (50 mL).
-
Addition: Place thionyl chloride (23.8 g, 14.6 mL, 200 mmol) in the addition funnel. Dilute with 20 mL of solvent.
-
Reaction:
-
Add the
solution dropwise over 30 minutes at room temperature. The solution will turn yellow/orange, and HCl gas evolution will begin. -
Once addition is complete, heat the mixture to reflux for 2–4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the solvent and excess
under reduced pressure (rotary evaporator with a base trap).
-
-
Purification:
-
The residue is a yellow/orange oil.
-
Perform vacuum distillation . (Expected b.p. range: 100–120°C at ~10 mmHg, extrapolated from similar analogs).
-
Store: Under inert atmosphere (Argon/Nitrogen) in a sealed vessel.
-
Protocol B: Base-Promoted Synthesis (Pyridine Method)
-
Setup: Flame-dried 3-neck flask,
atmosphere, ice bath. -
Charge: 4-amino-2-chlorotoluene (100 mmol), Pyridine (200 mmol), and anhydrous DCM or Ether (100 mL).
-
Addition: Add thionyl chloride (100 mmol) in DCM dropwise at 0°C .
-
Observation: A heavy white precipitate (Pyridinium hydrochloride) will form immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Workup:
-
Purification: Vacuum distillation as above.
Part 4: Quality Control & Characterization
To validate the synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene, use the following markers. Note that the
| Method | Expected Signal / Characteristic |
| IR Spectroscopy | Strong asymmetric stretching vibration of |
| ¹H NMR | Aromatic protons will shift downfield compared to the amine precursor due to the electron-withdrawing nature of the |
| ¹³C NMR | The carbon attached to nitrogen ( |
| Hydrolysis Test | Add a drop of product to water. Immediate evolution of |
References
-
Kresze, G., & Wucherpfennig, W. (1967).[3] New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition. Link
-
Willis, M. C., et al. (2022).[4] Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal.[5] Link
-
Xu, F., et al. (2008).[6] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry. Link
-
Ivanova, E. V., & Muchall, H. M. (2007).[7] Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. Journal of Physical Chemistry A. Link[7]
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-2-chlorotoluene (Precursor). Link
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
